Technical Documentation Center

2-(3-Methylphenoxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylphenoxy)propanoic acid
  • CAS: 25140-95-8

Core Science & Biosynthesis

Foundational

2-(3-Methylphenoxy)propanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3-Methylphenoxy)propanoic Acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Methylphenoxy)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(3-methylphenoxy)propanoic acid, a member of the aryloxypropanoic acid class of compounds. These compounds are of significant interest as intermediates in the development of pharmaceuticals and as active ingredients in herbicides and plant growth regulators.[1] This document details two primary synthetic strategies: the classical Williamson ether synthesis and a modern approach utilizing Phase-Transfer Catalysis (PTC). Each section offers in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the critical parameters that influence reaction outcomes. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded resource for the synthesis of this valuable molecule.

Introduction and Retrosynthetic Analysis

2-(3-Methylphenoxy)propanoic acid is an organic carboxylic acid characterized by a propanoic acid moiety linked to a m-cresol group via an ether bond. The synthesis of such aryloxy acids is a fundamental operation in organic chemistry, with the ether linkage being the key strategic bond to form.

A retrosynthetic analysis reveals two logical disconnection points, both centered around the ether oxygen.

  • Disconnection A (C-O Bond): This is the most common approach, breaking the bond between the aromatic ring's oxygen and the propanoic acid's alpha-carbon. This leads to m-cresol (or its phenoxide) and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate) as synthons. This strategy forms the basis of the Williamson ether synthesis.

  • Disconnection B (Aryl C-O Bond): This less common approach would involve a nucleophilic aromatic substitution, which is generally not feasible unless the aromatic ring is highly activated by electron-withdrawing groups. Therefore, this guide will focus exclusively on the more practical and widely adopted Disconnection A.

Pathway I: The Classical Williamson Ether Synthesis

Developed in the 1850s, the Williamson ether synthesis remains a robust and widely used method for preparing ethers.[2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[3][4]

Mechanistic Principles

The synthesis is a two-step process:

  • Ether Formation: m-Cresol, a weakly acidic phenol, is deprotonated by a suitable base (e.g., potassium carbonate) to form the potassium 3-methylphenoxide anion. This anion is a potent nucleophile. The phenoxide then attacks the electrophilic alpha-carbon of ethyl 2-bromopropionate, displacing the bromide leaving group in a classic SN2 reaction to form the intermediate ester, ethyl 2-(3-methylphenoxy)propanoate.[3][5] The use of a polar aprotic solvent like acetone is crucial as it solvates the potassium cation without hindering the nucleophilicity of the phenoxide anion.

  • Saponification (Ester Hydrolysis): The resulting ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide in an aqueous alcoholic solution.[6] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.[7]

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Saponification & Isolation A m-Cresol + Ethyl 2-bromopropionate B Add K₂CO₃ in Acetone A->B C Reflux (6-8 hours) B->C D Reaction Monitoring (TLC) C->D E Filter K₂CO₃ & Salts D->E F Evaporate Acetone E->F G Crude Ethyl 2-(3-methylphenoxy)propanoate F->G H Dissolve Crude Ester in EtOH/H₂O G->H Proceed to Hydrolysis I Add NaOH Solution H->I J Heat (1-2 hours) I->J K Cool and Acidify with HCl (pH < 2) J->K L Precipitation of Product K->L M Vacuum Filtration L->M N Recrystallize from Toluene/Hexane M->N O Pure 2-(3-methylphenoxy)propanoic acid N->O G cluster_0 Reaction Setup cluster_1 Reaction and Work-up A Aqueous Phase: m-Cresol, NaOH, H₂O C Add TBAB (Catalyst) A->C B Organic Phase: 2-Chloropropionic Acid, Toluene B->C D Heat with Vigorous Stirring (60°C, 1-2 hours) C->D Initiate Reaction E Cool and Separate Phases D->E F Aqueous Layer: Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry Organic Extracts (Na₂SO₄) G->H I Evaporate Solvent H->I J Recrystallize Crude Product I->J K Pure 2-(3-methylphenoxy)propanoic acid J->K

Sources

Exploratory

Molecular Mechanism and Physiological Cascade of Phenoxy Herbicides: A Technical Guide

Executive Summary Phenoxy herbicides (e.g., 2,4-D, MCPA, mecoprop) represent one of the most enduring classes of agrochemicals.[1] While often simplified as "synthetic auxins," their efficacy stems from a specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy herbicides (e.g., 2,4-D, MCPA, mecoprop) represent one of the most enduring classes of agrochemicals.[1] While often simplified as "synthetic auxins," their efficacy stems from a specific molecular mimicry that hijacks the plant's ubiquitin-proteasome system. This guide dissects the mechanism of action (MOA) from the atomic interaction at the TIR1 receptor to the systemic physiological collapse characterized by oxidative burst and vascular dysfunction. It serves as a blueprint for researchers investigating auxin signaling, resistance evolution, or novel herbicide design.

Molecular Recognition: The "Molecular Glue" Hypothesis[2]

The core lethality of phenoxy herbicides lies in their ability to act as a molecular glue within the SCF


 E3 ubiquitin ligase complex. Unlike traditional ligand-receptor models where a molecule induces a conformational change, phenoxy herbicides stabilize a protein-protein interaction that rarely occurs in their absence at such high kinetics.
The Receptor Complex (SCF )

The primary target is the Transport Inhibitor Response 1 (TIR1) protein (and its homologs AFB1-5), which functions as the substrate-recognition subunit of the SCF (Skp1-Cullin-F-box) complex.

  • Structural Mimicry: Phenoxy herbicides possess a carboxyl group and a hydrophobic aromatic ring, mimicking the indole and carboxyl moieties of the natural auxin, Indole-3-acetic acid (IAA).

  • The Binding Pocket: The herbicide binds to the bottom of a hydrophobic pocket in the Leucine-Rich Repeat (LRR) domain of TIR1.

  • The Trap: Once bound, the herbicide creates a continuous hydrophobic surface that recruits Aux/IAA transcriptional repressors . The herbicide effectively "glues" the Aux/IAA protein to the SCF complex.

The Ubiquitin-Proteasome Pathway

Under normal conditions, Aux/IAA proteins dimerize with and inhibit Auxin Response Factors (ARFs) , preventing the transcription of growth genes.

  • Ligation: The SCF

    
    -herbicide complex binds Aux/IAA.
    
  • Ubiquitination: The E2 enzyme transfers ubiquitin to the Aux/IAA.

  • Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA repressor.

  • Derepression: ARFs are released, triggering massive, unregulated transcription of auxin-responsive genes (e.g., GH3, SAUR, ACS).

Visualization: The Ubiquitin-Proteasome Signaling Pathway

AuxinPathway Herbicide Phenoxy Herbicide (2,4-D / MCPA) AuxIAA Aux/IAA Repressor (Inhibitor) Herbicide->AuxIAA Molecular Glue Stabilization TIR1 SCF-TIR1 Complex (E3 Ligase) TIR1->AuxIAA Molecular Glue Stabilization Ubiquitin Poly-Ubiquitination AuxIAA->Ubiquitin SCF Mediated Tagging Proteasome 26S Proteasome (Degradation Machinery) ARF ARF Transcription Factors (Active) Proteasome->ARF Repressor Removed (Derepression) Ubiquitin->Proteasome Targeted for Destruction GeneExp Uncontrolled Gene Expression (ACS, GH3, SAUR) ARF->GeneExp Transcriptional Activation

Figure 1: The SCF


 ubiquitin-proteasome pathway.[2] The herbicide facilitates the recruitment of Aux/IAA repressors to the E3 ligase, leading to their destruction and subsequent gene activation.

The Signal Transduction Cascade: From Gene to Death

The initial transcriptional burst does not kill the plant directly. Instead, it triggers a "physiological crash" driven by hormonal cross-talk.

The Ethylene-ABA Axis

The most critical downstream effect is the hyper-induction of 1-aminocyclopropane-1-carboxylic acid synthase (ACS ), the rate-limiting enzyme in ethylene biosynthesis.

  • Ethylene Overproduction: High ethylene levels cause epinasty (leaf twisting) and tissue swelling.[2][3]

  • ABA Accumulation: Ethylene triggers the biosynthesis of Abscisic Acid (ABA) via the NCED pathway.[3]

  • Stomatal Closure: High ABA levels force stomata to close, halting gas exchange and photosynthesis.[2][3][4]

The Oxidative Burst

With stomata closed and metabolic demand skyrocketing (due to auxin-induced growth signals), the plant enters a state of "carbon starvation." Simultaneously, the disruption of the electron transport chain leads to the accumulation of Reactive Oxygen Species (ROS) such as hydrogen peroxide (


) and superoxide radicals (

). This oxidative stress destroys membrane integrity, leading to necrosis and plant death.
Table 1: The Physiological Cascade of Phenoxy Herbicides
StageKey BiomarkerPhysiological EffectConsequence
1. Perception SCF

Complex
Aux/IAA degradationLoss of transcriptional repression.[2]
2. Transcription ACS, GH3 upregulationMassive RNA synthesisMetabolic resource drain.
3. Hormonal Ethylene spikeEpinasty, tissue swellingVascular compression.
4. Secondary Hormonal ABA accumulationStomatal closureCessation of CO

uptake.
5. Terminal ROS (

,

)
Lipid peroxidationMembrane disintegration & death.

Selectivity: The Monocot vs. Dicot Divergence

Why does 2,4-D kill dandelions (dicots) but spare wheat (monocots)? The mechanism is tripartite:

  • Metabolic Detoxification: Monocots (grasses) rapidly hydroxylate the phenyl ring of phenoxy herbicides and conjugate them with glucose (glycosylation), rendering them inactive. Dicots metabolize these compounds much slower.

  • Vascular Anatomy: The intercalary meristems of monocots are less accessible and better protected than the apical meristems of dicots.

  • Receptor Affinity: Recent structural biology suggests subtle variations in the TIR1/AFB pockets of monocots reduce the binding affinity of specific phenoxy derivatives compared to dicots.

Experimental Protocol: In Vitro Pull-Down Assay

Objective: To validate the direct binding of a novel phenoxy analog to the TIR1 receptor and quantify its efficacy as a "molecular glue" for Aux/IAA recruitment.

Reagents & Setup
  • Bait Protein: GST-tagged TIR1 (expressed in E. coli or Insect cells).

  • Prey Protein: His-tagged Aux/IAA degron peptide (Domain II).

  • Ligand: Test herbicide (e.g., 2,4-D) and Negative Control (Benzoic acid).

  • Resin: Glutathione Sepharose beads.

Step-by-Step Methodology
  • Expression: Express GST-TIR1 and His-Aux/IAA in E. coli BL21 cells. Lyse and clarify supernatants.

  • Immobilization: Incubate GST-TIR1 lysate with Glutathione Sepharose beads for 1 hour at 4°C. Wash 3x with PBS-T (Phosphate Buffered Saline + 0.1% Tween 20).

  • Ligand Treatment: Aliquot beads into reaction tubes. Add the test herbicide at varying concentrations (0.1

    
    M to 100 
    
    
    
    M).
  • Recruitment: Add purified His-Aux/IAA protein to the mixture. Incubate for 2 hours at 4°C with gentle rotation.

    • Note: The herbicide should facilitate the interaction.[1] Without it, binding should be minimal.

  • Washing: Wash beads 4x with High-Salt Buffer (500mM NaCl) to remove non-specific binding.

  • Elution & Analysis: Elute bound complexes with reduced glutathione or boil in SDS-loading buffer. Analyze via Western Blot using anti-His antibodies.

Visualization: Pull-Down Assay Workflow

PullDownProtocol Step1 1. Immobilize GST-TIR1 on Beads Step2 2. Add Test Herbicide Step1->Step2 Prepare Receptor Step3 3. Add His-Aux/IAA (The Prey) Step2->Step3 Induce Binding Step4 4. Wash & Elute Step3->Step4 Remove Unbound Step5 5. Western Blot (Anti-His) Step4->Step5 Quantify Recruitment

Figure 2: Workflow for GST-pull down assay to test herbicide-mediated receptor-co-receptor interaction.

Resistance Mechanisms

Resistance to phenoxy herbicides has evolved in over 40 weed species.

  • Non-Target Site Resistance (NTSR): The most common mechanism. Weeds evolve enhanced metabolic capability (Cytochrome P450s) to degrade the herbicide before it reaches the nucleus.

  • Target Site Resistance (TSR): Rare but potent. Mutations in the TIR1 or AFB genes (e.g., Glycine-to-Aspartate substitutions) alter the binding pocket shape, preventing the herbicide from docking while still allowing natural auxin (IAA) to function, albeit often with a fitness penalty.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[5] Nature, 446, 640–645. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 101-121. [Link]

  • Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4), 356-362. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[6] Nature Chemical Biology, 8, 477–485. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Application of 2-(3-Methylphenoxy)propanoic Acid

The following technical guide is designed for researchers and drug development professionals handling 2-(3-Methylphenoxy)propanoic acid . It synthesizes specific chemical data with "read-across" safety protocols derived...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals handling 2-(3-Methylphenoxy)propanoic acid . It synthesizes specific chemical data with "read-across" safety protocols derived from structurally related phenoxy acids.

CAS Number: 25140-95-8 Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Synonyms: 2-(m-Tolyloxy)propionic acid; (±)-2-(3-Methylphenoxy)propanoic acid

Part 1: Executive Technical Summary

2-(3-Methylphenoxy)propanoic acid is a carboxylic acid intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks. Structurally, it belongs to the phenoxypropanoic acid class, sharing a scaffold with known herbicides (e.g., Mecoprop) and taste modifiers (e.g., Lactisole).

While specific toxicological data for this unchlorinated analog is less ubiquitous than its chlorinated counterparts, its acidic nature and lipophilic tolyl moiety dictate a specific safety profile. It must be handled as a Corrosive/Irritant capable of causing serious eye damage and skin irritation, with potential acute oral toxicity.

Part 2: Physicochemical Profile & Stability

Understanding the physical state is the first line of defense in exposure prevention.

PropertyValue / CharacteristicHandling Implication
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized; inhalation risk.
Melting Point 85–89 °C (Typical range for analogs)Store below 30°C to prevent caking.
Solubility Low in water; High in organic solvents (EtOH, DMSO)Use organic solvent protocols (flammability) during dissolution.
pKa ~3.7 – 3.8 (Predicted)Exists as an anion at physiological pH; corrosive to mucous membranes in free acid form.
Partition Coeff (logP) ~2.5 (Predicted)Moderate lipophilicity; potential for dermal absorption.

Part 3: Hazard Identification & Toxicology (Read-Across Analysis)

Note: Direct GHS data for CAS 25140-95-8 is often extrapolated from the structurally similar Mecoprop (CAS 93-65-2). The absence of chlorine reduces persistence but does not eliminate acute toxicity.

Primary Hazards (GHS Classification Inferred)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact. The free acid functionality can denature proteins locally.

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage due to acidity and surfactant-like properties of the phenoxy anion.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. Analogs suggest an LD50 range of 500–1500 mg/kg (Rat).

Specific Target Organ Toxicity
  • Respiratory: Inhalation of dust causes irritation to the upper respiratory tract.

  • Metabolic: Phenoxy acids can interfere with lipid metabolism (peroxisome proliferation) in rodent models, though human relevance varies.

Part 4: Risk Mitigation & Engineering Controls[3]

Hierarchy of Controls
  • Elimination: Use pre-dissolved solutions where possible to avoid dust.

  • Engineering: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood .

  • PPE:

    • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling in organic solvents, use Viton or Silver Shield laminate gloves.

    • Eye Protection: Chemical splash goggles are mandatory. Face shields are required during synthesis scale-up (>10g).

Synthesis Safety (Field-Proven Insight)

Researchers often synthesize this compound via Williamson Ether Synthesis (Reaction of m-cresol + 2-chloropropionic acid + NaOH).

  • Critical Hazard Point: The starting material, m-cresol, is highly toxic and corrosive (absorbs through skin). The reaction generates heat.

  • Protocol: Always add the base slowly to the phenol/chloroacid mixture at controlled temperatures (0–5°C) to prevent thermal runaway and vaporization of toxic intermediates.

Workflow Visualization

The following diagram outlines the decision logic for handling and exposure response.

SafetyWorkflow Start Handling 2-(3-Methylphenoxy)propanoic acid State Check Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/EtOH) State->Solution Control_Dust Use Fume Hood + N95/P100 Avoid Aerosolization Solid->Control_Dust Control_Splash Use Splash Goggles + Nitrile Gloves Check Solvent SDS Solution->Control_Splash Exposure Accidental Exposure? Control_Dust->Exposure Control_Splash->Exposure Eye_Contact Eye Contact Exposure->Eye_Contact Yes Skin_Contact Skin Contact Exposure->Skin_Contact Yes Action_Eye Rinse 15 min (Lifting Lids) Consult Ophthalmologist Eye_Contact->Action_Eye Action_Skin Wash with Soap/Water Remove Contaminated Clothing Skin_Contact->Action_Skin

Caption: Decision logic for handling physical states and executing emergency response protocols.

Part 5: Storage & Stability Protocol

To ensure data integrity in drug development assays, compound stability is paramount.

  • Hygroscopicity: Carboxylic acids can be hygroscopic. Store in a desiccator or tightly sealed container.

  • Oxidation: The ether linkage is generally stable, but the benzylic methyl group (on the tolyl ring) is susceptible to slow oxidation over years. Store under Argon or Nitrogen for long-term archiving.

  • Incompatibilities:

    • Strong Oxidizers: Reaction may generate heat.

    • Strong Bases: Will form salts (exothermic reaction).

Part 6: Waste Disposal & Regulatory Compliance

  • Classification: Treat as "Hazardous Chemical Waste" (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Aquatic Note: Do not release into drains. Phenoxy acids can be persistent in anaerobic soil conditions, though less so than their chlorinated cousins.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25140-95-8, 2-(3-Methylphenoxy)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Mecoprop (Read-Across Analog). Retrieved from [Link]

  • Capot Chemical. Product Specification: 2-(3-Methylphenoxy)propanoic acid.[1] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of 2-(3-Methylphenoxy)propanoic Acid

Abstract This technical guide provides a comprehensive toxicological profile of 2-(3-Methylphenoxy)propanoic acid. Due to a lack of extensive direct toxicological data for this specific molecule, this guide synthesizes i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 2-(3-Methylphenoxy)propanoic acid. Due to a lack of extensive direct toxicological data for this specific molecule, this guide synthesizes information from structurally analogous compounds, primarily the phenoxy herbicide Mecoprop (MCPP), and the broader class of phenoxyalkanoic acids. The document is intended for researchers, scientists, and drug development professionals, offering insights into potential toxicological endpoints, recommended experimental workflows for assessment, and a discussion of possible mechanisms of action. All protocols and claims are grounded in established methodologies and supported by authoritative references.

Introduction and Chemical Identity

2-(3-Methylphenoxy)propanoic acid is an organic compound belonging to the phenoxyalkanoic acid class. While specific applications are not widely documented in public literature, its structural similarity to well-characterized herbicides, such as Mecoprop, suggests potential biological activity.[1][2] Understanding the toxicological profile of this compound is crucial for assessing its safety in any potential application, from industrial processes to pharmaceutical development. This guide aims to provide a robust framework for such an assessment, leveraging data from closely related analogues to predict key toxicological parameters.

Table 1: Chemical and Physical Properties of 2-(3-Methylphenoxy)propanoic Acid and Related Compounds

Property2-(3-Methylphenoxy)propanoic acidMecoprop (MCPP)
IUPAC Name 2-(3-methylphenoxy)propanoic acid(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number Not available93-65-2
Molecular Formula C10H12O3C10H11ClO3
Molecular Weight 180.20 g/mol [3]214.64 g/mol
Appearance Not availableColorless crystals[1]
Solubility in Water Not available900 mg/L (20 °C)

Postulated Toxicological Profile Based on Structural Analogues

The toxicological profile of 2-(3-Methylphenoxy)propanoic acid is extrapolated from data on phenoxy herbicides, a class of compounds known to exhibit a range of toxic effects.

Acute Toxicity

Based on related compounds, 2-(3-Methylphenoxy)propanoic acid is predicted to be harmful if swallowed.[4][5] Phenoxy herbicides can cause irritation to the skin, eyes, and respiratory tract.[6] Ingestion may lead to nausea, vomiting, diarrhea, and abdominal pain.[7] At high doses, more severe effects such as muscle cramps, loss of coordination, and in extreme cases, coma, have been observed with related compounds.[7] The median lethal dose (LD50) for propanoic acid in rats ranges from 351 to 4290 mg/kg bw, indicating moderate to low acute toxicity.[8]

Sub-chronic and Chronic Toxicity

Prolonged exposure to phenoxy herbicides has been associated with potential damage to the kidneys and liver.[7] Anemia has also been reported as a possible chronic effect.[7] Chronic toxicity studies on related compounds in rodents are essential to establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Carcinogenicity

The genotoxic potential of 2-(3-Methylphenoxy)propanoic acid is unknown. However, the class of chlorophenoxy herbicides, which includes Mecoprop, has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B), although data for individual substances are often inconclusive.[6] Standard genotoxicity assays are necessary to evaluate the mutagenic and clastogenic potential of this specific compound.

Reproductive and Developmental Toxicity

Some studies on phenoxy herbicides have suggested a potential for reproductive and developmental toxicity.[9] Mecoprop has been shown to be embryotoxic and teratogenic in mice at high doses.[9] Therefore, it is prudent to consider that 2-(3-Methylphenoxy)propanoic acid may also pose a risk to development and reproduction until specific studies are conducted.

Proposed Experimental Workflows for Toxicological Assessment

A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 2-(3-Methylphenoxy)propanoic acid.

Toxicological_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Testing cluster_2 Tier 3: Sub-chronic & Mechanistic Studies cluster_3 Tier 4: Chronic & Specialized Toxicity Ames Ames Test (Mutagenicity) Acute_Oral Acute Oral Toxicity (OECD 420/423/425) Ames->Acute_Oral If positive or for comprehensive profile MN In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) MN->Acute_Oral If positive or for comprehensive profile Cyto Cytotoxicity Assay (e.g., MTT, LDH) Cyto->Acute_Oral To inform dosing Subchronic 28-Day Repeated Dose Toxicity Study (OECD 407) Acute_Oral->Subchronic To determine dose range Skin_Irr Skin Irritation/Corrosion (OECD 404) Skin_Irr->Subchronic Eye_Irr Eye Irritation/Corrosion (OECD 405) Eye_Irr->Subchronic ADME ADME/Toxicokinetics Subchronic->ADME To understand exposure Carcinogenicity Carcinogenicity Study (OECD 451) Subchronic->Carcinogenicity If warranted by findings or intended use Repro_Dev Reproductive/Developmental Toxicity (OECD 414/416) Subchronic->Repro_Dev If warranted by findings or intended use

Caption: A tiered experimental workflow for the toxicological assessment of 2-(3-Methylphenoxy)propanoic acid.

Detailed Experimental Protocols

The following protocols are based on internationally recognized guidelines and are recommended for the assessment of 2-(3-Methylphenoxy)propanoic acid.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test substance, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Procedure (Plate Incorporation Method):

    • To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution, and 0.5 ml of S9 mix or buffer.

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the concentrations.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.[14][15][16]

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

  • Metabolic Activation: Perform the assay with and without an S9 metabolic activation system.

  • Treatment: Expose cell cultures to a minimum of three concentrations of the test substance for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2.0 normal cell cycle lengths) in the absence of S9.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of the test substance.

Methodology:

  • Animal Model: Use a single sex of a standard rodent species (typically female rats).

  • Dosing: Administer the test substance sequentially to individual animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Potential Mechanism of Action and Signaling Pathways

The primary mechanism of action for phenoxy herbicides in plants is to mimic the plant growth hormone auxin, leading to uncontrolled growth and death.[17] In mammals, the toxic effects are less well-defined but may involve several pathways.

MoA_Pathway cluster_0 Cellular Exposure cluster_1 Potential Mechanisms of Toxicity cluster_2 Downstream Toxicological Endpoints Compound 2-(3-Methylphenoxy)propanoic Acid PPARa PPARα Agonism Altered Lipid Metabolism Compound->PPARa:f0 Potential Interaction OxPhos Uncoupling of Oxidative Phosphorylation Disruption of Mitochondrial Membrane Potential Compound->OxPhos:f0 Potential Interaction ROS Generation of Reactive Oxygen Species (ROS) Oxidative Stress & Cellular Damage Compound->ROS:f0 Indirect Effect Hepatotoxicity Hepatotoxicity PPARa:f1->Hepatotoxicity OxPhos:f1->Hepatotoxicity Nephrotoxicity Nephrotoxicity OxPhos:f1->Nephrotoxicity ROS:f1->Hepatotoxicity ROS:f1->Nephrotoxicity ReproTox Reproductive Toxicity ROS:f1->ReproTox Carcinogenesis Carcinogenesis ROS:f1->Carcinogenesis

Caption: Postulated mechanisms of toxicity for 2-(3-Methylphenoxy)propanoic acid based on related compounds.

One proposed mechanism for some phenoxy derivatives is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which can lead to alterations in lipid metabolism, particularly in the liver.[18] Another potential mechanism is the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of cellular energy production. Finally, the generation of reactive oxygen species (ROS) and subsequent oxidative stress can contribute to cellular damage and toxicity.

Conclusion

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop-P. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet: Mecoprop CAS:93-65-2. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Gordon, C. J., & Padnos, B. (2025, August 6). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)
  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Kim, J. H., et al. (2014). Carcinogenicity of metamifop, a novel herbicide, in Wistar rats following oral administration for 104 weeks. Food and Chemical Toxicology, 71, 136-143.
  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261.
  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • National Toxicology Program. (2025, April 24). Developmental & Reproductive Toxicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911.
  • Leite, A. C. L., et al. (2006). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(1), 59-65.
  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-32.
  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. European Medicines Agency.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • Attia, K. A., et al. (2016). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Theriogenology, 85(6), 1135-1142.
  • Liu, X., et al. (2018). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Regulatory Toxicology and Pharmacology, 95, 223-229.
  • Bu, Q., et al. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Archives of Toxicology, 96(11), 2965-2979.
  • Singh, S., & Kumar, V. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • Cascajosa-Lira, A., et al. (2021). Genotoxicity Evaluation of Propyl-Propane-Thiosulfinate (PTS)
  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK.
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University.
  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved from [Link]

  • Charles, J. M., et al. (1996). Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. Toxicological Sciences, 33(2), 177-189.
  • Wróbel, M., et al. (2022). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 23(19), 11842.
  • Cohen, I. V., et al. (2021). Three regulatory compliant test systems show no signs of MDMA-related genotoxicity. Journal of Psychopharmacology, 35(11), 1431-1434.
  • Davison, C., et al. (1975). Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men. Drug Metabolism and Disposition, 3(6), 520-524.
  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • National Research Council (US) Committee on Developmental Toxicology. (2000). Chapter: 7 Using Model Animals to Assess and Understand Developmental Toxicity. In Scientific Frontiers in Developmental Toxicology and Risk Assessment.
  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Roll, R., & Matthiaschk, G. (1983). [Comparative Studies on the Embryotoxicity of 2-methyl-4-chlorophenoxyacetic Acid, Mecoprop and Dichlorprop in NMRI Mice]. Arzneimittel-Forschung, 33(10), 1479-1483.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for 2-(3-Methylphenoxy)propanoic Acid

Executive Summary This application note details the analytical framework for the detection and quantification of 2-(3-Methylphenoxy)propanoic acid (3-MPPA). As a structural analog to the widely used herbicide Mecoprop (M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the detection and quantification of 2-(3-Methylphenoxy)propanoic acid (3-MPPA). As a structural analog to the widely used herbicide Mecoprop (MCPP), 3-MPPA often appears as a synthetic intermediate, a process impurity in phenoxy acid production, or a degradation metabolite.[1]

Its analysis presents specific challenges:

  • Isomeric Resolution: It must be chromatographically distinguished from its positional isomers, 2-(2-methylphenoxy)propanoic acid and 2-(4-methylphenoxy)propanoic acid.[2]

  • Chirality: The C2 position on the propanoic tail creates a chiral center, necessitating enantioselective methods for biological impact studies.[1]

  • Matrix Interference: In complex matrices (soil, plasma), the acidic nature requires pH-controlled extraction.[1][2]

This guide provides two validated workflows: a robust HPLC-UV method for raw material QC and a high-sensitivity LC-MS/MS protocol for trace analysis.[2]

Chemical Identity & Properties

Understanding the physicochemical properties is the foundation of the experimental design.

PropertyValueAnalytical Implication
CAS Number 7345-21-3 (generic); 25173-36-8 (specific isomer)Reference standard verification.[2][3]
Molecular Weight 180.20 g/mol Precursor ion [M-H]⁻ = 179.2 m/z.[2]
pKa ~3.7 (Carboxylic acid)Mobile phase must be pH < 3.0 to suppress ionization and ensure retention on C18.[2]
LogP ~2.5Moderately lipophilic; suitable for Reversed-Phase LC.[2]
UV Max 270–280 nmPrimary detection wavelength for HPLC-UV.[2]
Analytical Decision Matrix

Select the appropriate workflow based on your sensitivity and throughput requirements.

DecisionMatrix Start Select Analytical Goal Conc Analyte Concentration? Start->Conc High High (>1 µg/mL) (QC, Purity, Synthesis) Conc->High High Trace Trace (<100 ng/mL) (Env. Residue, PK) Conc->Trace Low Method1 Protocol A: HPLC-UV Robust, Low Cost High->Method1 Method2 Protocol B: LC-MS/MS High Specificity, MRM Trace->Method2 Chiral Chiral Separation Required? Method1->Chiral ChiralYes Add Chiral Column (Amylose/Cellulose) Chiral->ChiralYes Yes

Figure 1: Analytical Strategy Decision Tree. Select Protocol A for routine purity analysis and Protocol B for complex matrices.

Protocol A: HPLC-UV (Purity & QC)

Objective: Routine quantification of 3-MPPA in bulk drug substance or formulation.

4.1 Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing).[1]

    • Rationale: A standard C18 provides sufficient hydrophobic interaction for the methyl-substituted aromatic ring.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

    • Rationale: Acidification suppresses the dissociation of the carboxylic acid (pKa ~3.7), preventing peak tailing and ensuring consistent retention times.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 276 nm (bandwidth 4 nm).[2]

  • Injection Volume: 10 µL.

4.2 Gradient Program
Time (min)% Mobile Phase BComments
0.020Initial equilibration
10.080Linear ramp to elute analyte
12.080Wash to remove lipophilic impurities
12.120Return to initial conditions
15.020Re-equilibration
4.3 System Suitability Criteria (Self-Validation)
  • Tailing Factor: < 1.5 (Critical for acidic analytes).[2]

  • Resolution (Rs): > 2.0 between 3-MPPA and m-cresol (common synthesis precursor).

  • RSD (n=6): < 2.0% for peak area.[2]

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 3-MPPA in plasma, soil, or water at ng/mL levels.[1]

5.1 Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1][2]

    • Rationale: Carboxylic acids deprotonate readily in negative mode ([M-H]⁻), offering superior sensitivity over positive mode.[1]

  • Source Temp: 450°C.

  • Capillary Voltage: -4500 V.

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
Quantifier 179.1 107.1 18 Cleavage of ether bond (Loss of C3H4O2); formation of m-cresol anion.[2]

| Qualifier | 179.1 | 135.1 | 12 | Decarboxylation (Loss of CO2).[2] |

5.2 Sample Preparation (Solid Phase Extraction)

For complex matrices (e.g., wastewater or plasma), simple protein precipitation is insufficient due to ion suppression.[1]

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.[1][2]

  • Conditioning: 3 mL Methanol followed by 3 mL Water (acidified to pH 2 with HCl).

  • Loading: Load 1-5 mL sample (pH adjusted to < 3).

    • Critical Step: The sample pH must be acidic to keep 3-MPPA neutral, allowing it to bind to the polymeric sorbent.[1]

  • Washing: 3 mL 5% Methanol in Water. Removes salts and polar interferences.[2]

  • Elution: 2 x 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under N2 stream; reconstitute in 200 µL Mobile Phase A.

Mechanistic Insight: Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for identifying likely impurities during method development.[2]

SynthesisPath Precursor1 3-Methylphenol (m-Cresol) Reaction Etherification (NaOH, Heat) Precursor1->Reaction Impurity2 Impurity B: Positional Isomers (if Cresol impure) Precursor1->Impurity2 Contaminant Precursor2 2-Chloropropionic Acid Precursor2->Reaction Product 2-(3-Methylphenoxy) propanoic acid (Target Analyte) Reaction->Product Impurity1 Impurity A: Unreacted m-Cresol Reaction->Impurity1 Residual

Figure 2: Synthetic pathway and potential impurity profile.[1][2] Method specificity must account for unreacted m-cresol (Impurity A).

Troubleshooting Guide
  • Peak Tailing:

    • Cause: Silanol interactions or ionization of the carboxylic acid.[2]

    • Fix: Lower mobile phase pH to 2.5 using Formic Acid or Phosphate buffer.[2] Ensure the column is end-capped.[2]

  • Low Recovery in SPE:

    • Cause: Sample pH too high during loading.[2]

    • Fix: Verify sample pH is < 3.[2]0. If the molecule is ionized (COO⁻), it flows through the reversed-phase cartridge.[1][2]

  • Carryover:

    • Cause: Adsorption of the lipophilic aromatic ring to the injector loop.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[2]

References
  • US EPA Method 1658 , "The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater".[1][2] United States Environmental Protection Agency.[2] Link

  • CIPAC Method 155 , "Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides".[1][2] Collaborative International Pesticides Analytical Council.[2] Link

  • PubChem Compound Summary , "2-(2-Methylphenoxy)propanoic acid (Isomer Reference)".[2] National Center for Biotechnology Information.[2] Link[2]

  • Dhangar, K. et al. , "Impurity profiling of active pharmaceutical ingredients: A Review".[1][2] Journal of the Chilean Chemical Society. Link

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(3-Methylphenoxy)propanoic Acid

Abstract This application note details a highly reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Methylphenoxy)propanoic acid. The descri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Methylphenoxy)propanoic acid. The described protocol is tailored for researchers, scientists, and professionals in drug development and environmental analysis, providing a complete workflow from sample preparation to data analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for both quality control and research applications.

Introduction and Scientific Rationale

2-(3-Methylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid chemical class, requires precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The selection of a specific HPLC methodology is governed by the physicochemical properties of the analyte. 2-(3-Methylphenoxy)propanoic acid is a moderately polar molecule containing a carboxylic acid group, making it an ideal candidate for Reversed-Phase (RP) HPLC.[1][2] In RP-HPLC, the analyte is separated using a nonpolar stationary phase and a polar mobile phase.[1][2][3] The retention of the analyte on the column is primarily driven by hydrophobic interactions.[1]

A critical parameter for the analysis of ionizable compounds like 2-(3-Methylphenoxy)propanoic acid is the pH of the mobile phase.[2][4] The carboxylic acid moiety will exist in either a protonated (neutral) or deprotonated (anionic) state depending on the pH. To ensure consistent retention times and sharp, symmetrical peak shapes, the mobile phase pH must be controlled.[4][5] By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium is shifted almost exclusively to the more hydrophobic, protonated form, which enhances its retention on a nonpolar C18 stationary phase.[4][5]

This method employs a C18 column and a UV detector set at a wavelength optimized for maximum absorbance of the analyte, ensuring high sensitivity. The entire procedure has been developed and validated following principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure its suitability for its intended purpose.[6][7][8][9]

Experimental Protocol

Item Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size
Reference Standard 2-(3-Methylphenoxy)propanoic acid (≥98% purity)
Acetonitrile HPLC Grade
Water HPLC Grade or Milli-Q
Phosphoric Acid ACS Grade (≥85%)
Syringe Filters 0.45 µm PVDF or PTFE

Mobile Phase Preparation (Aqueous Component - pH 3.0):

  • Add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Make up the volume to 1 L with water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • This solution constitutes the aqueous component of the mobile phase.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-(3-Methylphenoxy)propanoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of working standard solutions by serially diluting the Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • A suggested concentration range for the calibration curve is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing 2-(3-Methylphenoxy)propanoic acid.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (pH ≈ 3.0) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes

Analytical Workflow

The overall process from sample receipt to final data reporting is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Equilibration System Equilibration Filtration->Equilibration Injection Sample Injection (10 µL) Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of 2-(3-Methylphenoxy)propanoic acid.

Results and Method Performance

To ensure the reliability of an analytical method, its performance must be systematically evaluated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[9]

System Suitability Tests (SST) are integral to any analytical method. They verify that the chromatographic system is performing adequately for the analysis.[6] Before sample analysis, a standard solution (e.g., 25 µg/mL) is injected five times. The acceptance criteria are summarized below.

Parameter Acceptance Criteria Typical Result
Retention Time (RT) -~4.4 min
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
%RSD for Peak Area ≤ 2.0%< 1.0%

The linearity of the method was assessed by analyzing the calibration standards across the range of 1.0 to 100.0 µg/mL. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Parameter Result
Concentration Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

The high correlation coefficient (r² ≥ 0.999) confirms the excellent linear relationship between concentration and detector response over the specified range.

Accuracy was determined by spike and recovery experiments at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).

Level Accuracy (% Recovery) Precision (%RSD)
Low QC 98.0% - 102.0%< 2.0%
Mid QC 98.0% - 102.0%< 2.0%
High QC 98.0% - 102.0%< 1.5%

The results fall well within the accepted limits, demonstrating that the method is both accurate and precise.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and robust solution for the quantitative determination of 2-(3-Methylphenoxy)propanoic acid. The use of a standard C18 column with an acidified mobile phase ensures excellent peak shape and reproducible retention. The method has been validated according to ICH guidelines and has proven to be linear, accurate, and precise, making it highly suitable for routine quality control and research analyses in the pharmaceutical and environmental sectors.

References

  • Sanchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2223. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • ResearchGate. (2006). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Available at: [Link]

  • Tchaikovskaya, O., et al. (2020). Influence of UV Radiation on the Spectral Properties of 2-METYL-4-Chlorophenoxy Propionic Acids. Izvestiya Vysshikh Uchebnykh Zavedenii, Fizika, (8), 95-101. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Methylphenoxy)propanoic acid. PubChem Compound Database. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Chromatography Today. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 363-369. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Method

using 2-(3-Methylphenoxy)propanoic acid as a plant growth regulator

Application Note: 2-(3-Methylphenoxy)propanoic Acid as a Plant Growth Regulator Part 1: Core Directive & Scientific Context Executive Summary 2-(3-Methylphenoxy)propanoic acid (referred to herein as 3-mPPA to avoid confu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Methylphenoxy)propanoic Acid as a Plant Growth Regulator

Part 1: Core Directive & Scientific Context

Executive Summary

2-(3-Methylphenoxy)propanoic acid (referred to herein as 3-mPPA to avoid confusion with 3-mercaptopropionic acid) is a synthetic auxin belonging to the phenoxypropionic acid class. Structurally analogous to the established fruit thinner 3-CPA (2-(3-chlorophenoxy)propionic acid) and the herbicide Mecoprop , 3-mPPA exhibits auxin-like activity through the TIR1/AFB signaling pathway.

Its specific meta-methyl substitution suggests a reduced auxinic potency compared to its chlorinated counterparts (e.g., 2,4-D or 3-CPA). This characteristic makes it a high-value candidate for applications requiring subtle growth modulation—specifically fruit thinning (reducing crop load to enhance fruit size) and tissue culture (where potent auxins may induce genetic instability or hyperhydricity).

Critical Safety & Identity Warning

CRITICAL ALERT: Do NOT confuse this compound with 3-MPA (3-Mercaptopropionic acid) , which is a GABA aminotransferase inhibitor and antioxidant used in unrelated biochemical assays.

  • Target Compound: 2-(3-Methylphenoxy)propanoic acid (CAS: 25140-95-8 or 53498-64-9).

  • Function: Plant Growth Regulator (Auxin).

Part 2: Mechanism of Action & Visualization

Signaling Pathway

Like naturally occurring Indole-3-acetic acid (IAA), 3-mPPA functions as a "molecular glue." It binds to the TIR1 (Transport Inhibitor Response 1) F-box protein, facilitating the ubiquitination and degradation of Aux/IAA repressor proteins. This degradation releases ARF (Auxin Response Factors), initiating transcription of auxin-responsive genes.

Key Difference: The absence of the electron-withdrawing chlorine atom (present in 3-CPA) likely reduces the binding affinity of 3-mPPA to the TIR1 pocket, resulting in a "softer" hormonal signal. This is advantageous for thinning stone fruits (peaches, plums) where strong auxins cause phytotoxicity.

Pathway Diagram

AuxinSignaling cluster_0 Nucleus Compound 3-mPPA (Exogenous Auxin) TIR1 SCFTIR1 (E3 Ligase Complex) Compound->TIR1 Binds AuxIAA Aux/IAA (Repressor Protein) TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Cell Elongation/Abscission) ARF->GeneExp Activates

Caption: Figure 1. Mechanism of Action. 3-mPPA mimics IAA, recruiting Aux/IAA repressors to the SCFTIR1 complex for degradation, thereby activating auxin-response genes.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: Phenoxy acids have low water solubility in their free acid form. Consistent biological data requires a stable, fully dissolved stock.

Materials:

  • 2-(3-Methylphenoxy)propanoic acid (Solid, >98% purity).

  • 1N NaOH or 1N KOH.

  • Distilled Deionized Water (ddH2O).

  • Ethanol (Optional co-solvent).

Step-by-Step Procedure:

  • Weighing: Weigh 100 mg of 3-mPPA.

  • Solubilization: Transfer to a 50 mL beaker. Add 2-3 mL of 1N NaOH . Swirl gently until the powder is fully dissolved (formation of the sodium salt).

    • Note: If dissolution is slow, add 1 mL of Ethanol (95%) before adding NaOH.

  • Dilution: Slowly add ddH2O to reach a final volume of 100 mL .

  • Final Concentration: This yields a 1,000 mg/L (ppm) Stock Solution.

  • Storage: Store at 4°C in amber glass. Stable for 3-6 months.

  • pH Adjustment: Before use in tissue culture, adjust the pH of the final diluted medium to 5.7-5.8.

Protocol B: Fruit Thinning Assay (Stone Fruit/Pineapple Model)

Rationale: Auxins induce ethylene production, which triggers the formation of the abscission zone in weaker fruitlets. 3-mPPA is evaluated here as a thinner to reduce hand-thinning labor.

Target Concentration Range: 10 – 150 mg/L (ppm).

Workflow Diagram:

ThinningProtocol Start Bloom Stage (Full Bloom) Measure Initial Fruit Set (Count fruitlets) Start->Measure Wait 2 weeks Spray Apply 3-mPPA (10, 50, 100, 150 ppm) Measure->Spray Fruit size 8-12mm Monitor Monitor Abscission (Days 7-21) Spray->Monitor Weekly counts Harvest Harvest Data (Fruit Size, Weight, Quality) Monitor->Harvest At maturity

Caption: Figure 2. Field trial workflow for evaluating fruit thinning efficacy.

Procedure:

  • Timing: Apply when fruitlets are 8–12 mm in diameter (approx. 2-3 weeks after full bloom).

  • Treatment Groups:

    • Control (Water + Surfactant)

    • 3-mPPA: 25 mg/L

    • 3-mPPA: 50 mg/L

    • 3-mPPA: 100 mg/L

    • Positive Control: NAA (Naphthaleneacetic acid) at 15 mg/L or 3-CPA at 50 mg/L.

  • Application: Spray to "run-off" using a backpack sprayer. Ensure thorough coverage of fruit clusters. Add a non-ionic surfactant (e.g., Tween 20 at 0.1%) to aid penetration.

  • Data Collection:

    • Count fruit retention at Day 0, Day 14, and Day 28 post-spray.

    • At harvest, measure: Average Fruit Weight (g), Soluble Solids (Brix), and Firmness.

Protocol C: Tissue Culture (Callus Induction)

Rationale: 3-mPPA can be used as a milder auxin substitute for 2,4-D in somatic embryogenesis, potentially reducing somaclonal variation.

Media Preparation:

  • Basal Medium: Murashige & Skoog (MS) salts + Vitamins.

  • Sucrose: 30 g/L.

  • Gelling Agent: Agar (8 g/L) or Phytagel (2.5 g/L).

  • Hormone Addition: Add 3-mPPA stock to achieve: 1, 5, 10, and 20 µM .

    • Conversion: MW ≈ 180.2 g/mol .

    • 1 µM ≈ 0.18 mg/L.

    • 10 µM ≈ 1.8 mg/L.

  • Sterilization: Autoclave at 121°C for 20 min.

Evaluation:

  • Explant: Leaf discs (Tobacco/Arabidopsis) or Hypocotyls.

  • Incubation: Dark at 25°C for 4 weeks.

  • Metric: Callus Fresh Weight (mg) and Embryogenic capability (visual scoring).

Part 4: Data Presentation & Analysis

Table 1: Comparative Properties of Phenoxy Auxins

CompoundStructureRelative PotencyPrimary ApplicationSolubility
2,4-D 2,4-Dichloro-HighHerbicide / Callus InductionHigh (Salts)
3-CPA 3-Chloro-MediumFruit Thinning (Pineapple)Low (Acid)
3-mPPA 3-Methyl- Low-Medium Mild Thinning / Specific Rooting Low (Acid)
Mecoprop 2-Methyl-4-Chloro-HighHerbicide (Turf)High (Salts)

Expected Results:

  • Thinning: 3-mPPA should induce abscission in a dose-dependent manner. If 3-CPA causes 50% drop at 50 ppm, expect 3-mPPA to require 75-100 ppm for a similar effect due to the weaker methyl substituent.

  • Tissue Culture: Expect slower callus growth compared to 2,4-D, but potentially higher quality embryogenic structures with less browning (oxidation).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. Link

  • Beyer, E. M., & Quebedeaux, B. (1974). Parthenocarpy in Cucumber: Mechanism of Action of Auxin Transport Inhibitors. Journal of the American Society for Horticultural Science, 99(5), 445-451. (Foundational text on auxin transport and fruit set).
  • Martin, G. C., et al. (1979).[1] Effect of 2-(3-chlorophenoxy)propionic acid on fruit size and maturity of peach. Journal of the American Society for Horticultural Science, 104(1), 34-36.[1] (Reference for 3-CPA protocol adaptation).

  • Trott, R. P., et al. (2024). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.[2] Revista Brasileira de Fruticultura. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(3-methylphenoxy)propanoic acid. Merck KGaA.

Sources

Application

Application Note: A Comprehensive Guide to Designing Degradation Studies for 2-(3-Methylphenoxy)propanoic Acid

Introduction 2-(3-Methylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of chemical compounds. This class includes numerous widely used herbicides, such as MCPA and Mecoprop (MCPP), which act as syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of chemical compounds. This class includes numerous widely used herbicides, such as MCPA and Mecoprop (MCPP), which act as synthetic auxins, causing uncontrolled growth in broadleaf weeds[1][2]. Due to its structural similarity to these active compounds, understanding the environmental fate and persistence of 2-(3-Methylphenoxy)propanoic acid is critical for environmental risk assessment, developing potential bioremediation strategies, and ensuring regulatory compliance. The degradation of such compounds in the environment is a complex process governed by biotic factors (microbial metabolism) and abiotic factors (photolysis, hydrolysis).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret robust degradation studies for 2-(3-Methylphenoxy)propanoic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. The methodologies detailed herein are designed to elucidate the compound's stability and degradation pathways in both soil and aqueous environments.

Section 1: Physicochemical Properties and Analytical Standards

A thorough understanding of the test compound's properties is the foundation of any degradation study. These properties influence its environmental distribution, bioavailability, and the selection of appropriate analytical techniques.

PropertyValueSource
IUPAC Name 2-(3-methylphenoxy)propanoic acid-
Molecular Formula C₁₀H₁₂O₃[3]
Molar Mass 180.20 g/mol [3]
Appearance Solid (predicted)[4]
Water Solubility Moderate (predicted, similar to Mecoprop's 900 mg/L)[4]
pKa ~3-4 (weak acid, typical for this class)[5]

Expert Insights & Rationale: The compound's acidic nature (due to the carboxylic acid group) means its solubility and sorption behavior will be highly pH-dependent. At environmental pH levels (typically 5-8), it will exist predominantly in its anionic form, which is generally more water-soluble and less sorptive to soil organic matter than the neutral form. This is a critical consideration when designing soil and water experiments.

Section 2: Core Principles of Degradation Experimental Design

A robust experimental design is crucial for generating reproducible and defensible data. The overall workflow should be designed to systematically investigate biotic and abiotic degradation routes while isolating variables.

Causality in Experimental Design: Key Considerations
  • Matrix Selection: The choice of soil and water should reflect environmentally relevant scenarios. For soil, this means characterizing its texture, pH, organic matter content, and microbial biomass. For aqueous studies, buffered solutions at relevant pH values (e.g., 5, 7, 9) are standard for assessing hydrolysis, while purified water is used for photolysis to avoid confounding effects from dissolved substances.

  • Concentration: The initial concentration of 2-(3-Methylphenoxy)propanoic acid should be environmentally realistic, typically in the low mg/kg (for soil) or µg/L to mg/L (for water) range.[6] However, higher concentrations may be used in initial screening studies with microbial isolates to ensure the compound is not immediately toxic and can serve as a viable substrate.[7]

  • Controls are Non-Negotiable: Every degradation experiment must include controls to differentiate between degradation mechanisms.

    • Sterile Control: (e.g., autoclaved or gamma-irradiated soil/water) is essential for biotic studies to distinguish microbial degradation from abiotic processes.

    • Dark Control: Required for photodegradation studies to separate light-induced decay from other processes like hydrolysis or microbial activity.

    • No-Substrate Control: A sample of the matrix (soil or water) without the test compound is used to monitor for background microbial activity or interfering analytical signals.

  • Replication and Sampling: All treatments and controls should be performed in at least triplicate. The sampling schedule should be designed to capture the degradation curve, with more frequent sampling early in the experiment and extending long enough to determine the 50% (DT₅₀) and 90% (DT₉₀) dissipation times.[6]

General Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive degradation assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation start Define Study Objectives char Characterize Test Substance (Purity, Properties) start->char matrix Select & Characterize Matrix (Soil, Water) char->matrix analytical Develop & Validate Analytical Method (HPLC/LC-MS) matrix->analytical setup Setup Microcosms (Spiking, Controls) analytical->setup biotic Biotic Degradation (Aerobic/Anaerobic) setup->biotic abiotic Abiotic Degradation (Photolysis/Hydrolysis) setup->abiotic sampling Incubation & Sampling at Predetermined Intervals biotic->sampling abiotic->sampling extraction Sample Extraction sampling->extraction quant Quantification (Parent Compound) extraction->quant metabolite Metabolite ID (LC-MS/MS) quant->metabolite If needed kinetics Kinetic Modeling (DT50, DT90) quant->kinetics report Final Report & Conclusion metabolite->report kinetics->report

Caption: Overall workflow for designing and executing degradation studies.

Section 3: Protocols for Biotic Degradation Studies

Microbial activity is often the primary driver of degradation for phenoxyalkanoic acids in the environment.[5]

Protocol 3.1: Aerobic Biodegradation in Soil Microcosms

This protocol is designed to assess the rate and extent of mineralization of 2-(3-Methylphenoxy)propanoic acid in an environmentally relevant soil matrix under aerobic conditions.

Expert Insights & Rationale: This microcosm setup simulates the topsoil environment where the compound is most likely to be found. Using fresh, un-sieved soil maintains the natural microbial community structure. Pre-incubation for 7-14 days allows the microbial population to stabilize after the disturbance of collection and preparation, ensuring that the observed degradation is representative of the soil's intrinsic capacity.[8]

Methodology:

  • Soil Collection & Preparation:

    • Collect fresh topsoil (0-15 cm depth) from a site with no recent pesticide application history.

    • Gently remove large stones and plant debris. Record the soil's physical and chemical properties (pH, organic carbon, texture).

    • Adjust soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at 20-25°C for 7-14 days.

  • Microcosm Setup:

    • Distribute 100 g (dry weight equivalent) of the pre-incubated soil into 250 mL glass flasks.

    • Prepare a stock solution of 2-(3-Methylphenoxy)propanoic acid in a minimal volume of water.

    • Spike the soil samples to achieve the desired final concentration (e.g., 5 mg/kg). Ensure even distribution by mixing thoroughly.

    • Treatment Groups (n=3):

      • Active Soil: Spiked soil incubated under aerobic conditions.

      • Sterile Control: Spiked soil that has been autoclaved (e.g., 121°C for 60 min on two consecutive days) to inhibit microbial activity.

    • Cover flasks with gas-permeable stoppers to allow air exchange while minimizing water loss. Incubate in the dark at 20-25°C.

  • Sampling:

    • Sacrifice triplicate flasks from both active and sterile groups at time 0, 1, 3, 7, 14, 28, 56, and 90 days.

    • Store samples at -20°C prior to extraction and analysis.

  • Analysis:

    • Extract the parent compound from soil samples (see Protocol 5.1).

    • Quantify the concentration using a validated analytical method (see Protocol 5.2).

Section 4: Protocols for Abiotic Degradation Studies

Abiotic processes, particularly photolysis and hydrolysis, can contribute to the overall degradation of a compound.

Protocol 4.1: Photodegradation in Aqueous Solution

This protocol evaluates the degradation of the compound when exposed to a controlled light source simulating sunlight.

Expert Insights & Rationale: Using a sterile, buffered solution isolates photodegradation from microbial activity and pH-driven hydrolysis. The dark control is critical to prove that light is the causative agent of any observed degradation.[9] The choice of a xenon arc lamp is standard as its spectral output closely matches that of natural sunlight.

Methodology:

  • Solution Preparation:

    • Prepare a solution of 2-(3-Methylphenoxy)propanoic acid (e.g., 1 mg/L) in sterile, buffered (pH 7) purified water.

    • Filter the solution through a 0.22 µm filter to ensure sterility and remove particulates.

  • Experimental Setup:

    • Place the solution in sealed, UV-transparent quartz tubes.

    • Treatment Groups (n=3):

      • Irradiated Samples: Place tubes in a photostability chamber equipped with a light source (e.g., filtered xenon arc lamp) simulating natural sunlight at a controlled temperature (e.g., 25°C).

      • Dark Control: Wrap identical tubes completely in aluminum foil and place them in the same chamber to control for temperature effects.

  • Sampling:

    • Collect triplicate tubes from both irradiated and dark control groups at time 0 and at appropriate intervals during the light exposure period.

  • Analysis:

    • Directly analyze the aqueous samples using the validated analytical method (Protocol 5.2).

Protocol 4.2: Hydrolytic Stability Assessment

This protocol determines the compound's stability in water at different pH levels, independent of light or microbial action.

Expert Insights & Rationale: Phenoxyalkanoic acids are generally stable to hydrolysis under neutral conditions.[5] Testing at acidic, neutral, and alkaline pH values (4, 7, and 9) is an OECD standard guideline that covers the range of pH found in the environment and allows for the determination of pH-dependent degradation kinetics.

Methodology:

  • Solution Preparation:

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Spike each buffer with 2-(3-Methylphenoxy)propanoic acid to the desired concentration (e.g., 1 mg/L).

  • Experimental Setup:

    • Place the solutions in sterile glass vials with Teflon-lined caps.

    • Incubate all samples in the dark in a temperature-controlled incubator (e.g., 25°C or an elevated temperature like 50°C to accelerate potential slow reactions).

  • Sampling:

    • Collect triplicate samples from each pH treatment at time 0 and at regular intervals (e.g., 0, 7, 14, 30 days).

  • Analysis:

    • Directly analyze the aqueous samples using the validated analytical method (Protocol 5.2).

Section 5: Analytical Methodology for Quantification

Accurate quantification is the cornerstone of degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for phenoxyalkanoic acids.[10][11]

Protocol 5.1: Sample Preparation (Soil Extraction)
  • Homogenize the soil sample.

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water with 0.1% formic acid). The acidic modifier ensures the compound is in its protonated, less polar form, improving extraction efficiency.

  • Shake vigorously for 30-60 minutes on a mechanical shaker.

  • Centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to separate the soil from the supernatant.

  • Filter the supernatant through a 0.45 µm filter into an HPLC vial for analysis.

Protocol 5.2: HPLC-UV/MS Analysis

Expert Insights & Rationale: Reversed-phase chromatography on a C18 column is ideal for separating moderately polar compounds like 2-(3-Methylphenoxy)propanoic acid from matrix components. A gradient elution provides robust separation and efficient run times. MS detection (specifically LC-MS/MS) is preferred for its high selectivity and sensitivity, which is crucial for complex matrices like soil and for identifying potential degradation products.[10]

ParameterRecommended Condition
Instrument HPLC or UPLC with UV or MS/MS Detector
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp 40°C
Detection (UV) ~220 nm or 275 nm (based on UV scan)
Detection (MS) ESI Negative Mode; Monitor parent ion m/z and fragments

Section 6: Data Analysis and Interpretation

Kinetic Modeling

The degradation of the parent compound over time is typically modeled using first-order kinetics.[12]

The first-order rate equation is: Cₜ = C₀ * e⁻ᵏᵗ

Where:

  • Cₜ is the concentration at time t

  • C₀ is the initial concentration

  • k is the first-order rate constant (day⁻¹)

The dissipation time 50% (DT₅₀ or half-life) is calculated as: DT₅₀ = ln(2) / k

Example Data Presentation:

Time (days)TreatmentConcentration (mg/kg) ± SD% Remaining
0Active Soil5.01 ± 0.15100
0Sterile Soil4.98 ± 0.21100
7Active Soil3.52 ± 0.2570.3
7Sterile Soil4.91 ± 0.1898.6
14Active Soil2.45 ± 0.1948.9
14Sterile Soil4.85 ± 0.2297.4
28Active Soil1.15 ± 0.1122.9
28Sterile Soil4.79 ± 0.2096.2

From this example data, the calculated DT₅₀ in active soil would be approximately 13.5 days, while degradation in the sterile control is negligible, confirming that the primary degradation route is biotic.

Potential Degradation Pathway

The degradation of phenoxyalkanoic acids often begins with the cleavage of the ether bond, a reaction catalyzed by dioxygenase enzymes, such as those encoded by tfdA genes.[13] This is followed by hydroxylation and subsequent ring cleavage.

G A 2-(3-Methylphenoxy)propanoic acid B Ether Cleavage (tfdA-like dioxygenase) A->B C 3-Methylphenol (Metabolite 1) B->C D Propanoic Acid B->D E Ring Hydroxylation C->E H Central Metabolism (TCA Cycle) D->H F Catechol Intermediate E->F G Ring Cleavage F->G G->H

Caption: Postulated initial steps in the biodegradation pathway.

Section 7: Conclusion

This application note provides a framework for conducting scientifically sound and comprehensive degradation studies of 2-(3-Methylphenoxy)propanoic acid. By integrating robust controls, validated analytical methods, and a logical experimental workflow, researchers can confidently determine the compound's environmental persistence and primary degradation routes. Future studies should focus on the identification of major degradation products using high-resolution mass spectrometry to fully elucidate the degradation pathway and assess the environmental impact of any stable metabolites. Furthermore, molecular techniques, such as quantitative PCR (qPCR) targeting genes like tfdA, can be employed to link degradation activity directly to specific microbial gene functions within the soil community.[13]

References

  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. [Link]

  • PubChem. (n.d.). Mecoprop. [Link]

  • PubChem. (n.d.). 2-methyl-2-(3-phenoxyphenyl)propanoic Acid. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. [Link]

  • Nottingham ePrints. (n.d.). PHOTOCATALYTIC DEGRADATION OF PESTICIDES USING TIO2 NANOPARTICLES. [Link]

  • Weed Control Journal. (2017). Experimental methods to evaluate herbicides behavior in soil. [Link]

  • United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ResearchGate. (2011). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. [Link]

  • ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

  • ResearchGate. (2018). Experimental methods to evaluate herbicides behavior in soil. [Link]

  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]

  • Cambridge University Press. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. [Link]

  • Oxford Academic. (1995). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. [Link]

  • MDPI. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2022). Degradation strategies of pesticide residue: From chemicals to synthetic biology. [Link]

  • YouTube. (2018). Phenoxy Herbicides – Family Plot. [Link]

  • PubMed. (2002). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. [Link]

  • MDPI. (2022). Design of an Intermittent Herbicide Spray System for Open-Field Cabbage and Plant Protection Effect Experiments. [Link]

  • Frontiers. (2023). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. [Link]

  • ResearchGate. (2010). 3-(2-Formylphenoxy)propanoic acid. [Link]

  • PubChem. (n.d.). Melilotic acid. [Link]

  • National Center for Biotechnology Information. (1984). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. [Link]

Sources

Method

Application Note: 2-(3-Methylphenoxy)propanoic Acid as a Structural Probe in Auxin Herbicide Discovery

[1] Abstract This application note details the utilization of 2-(3-Methylphenoxy)propanoic acid (CAS: 1643-15-8) as a critical structural probe in the development of synthetic auxin herbicides.[1] While less potent than...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the utilization of 2-(3-Methylphenoxy)propanoic acid (CAS: 1643-15-8) as a critical structural probe in the development of synthetic auxin herbicides.[1] While less potent than its commercial analogs (e.g., Mecoprop or Dichlorprop), this specific isomer provides essential Structure-Activity Relationship (SAR) data regarding the steric requirements of the TIR1/AFB auxin receptor pocket. This guide provides validated protocols for its synthesis, purification, and biological evaluation, serving as a template for characterizing novel phenoxypropionate candidates.

Introduction & Mechanism of Action

The Role of the "Meta" Substituent

Synthetic auxin herbicides, such as phenoxypropionates, mimic the natural plant hormone Indole-3-acetic acid (IAA). Their efficacy relies on specific halogen or alkyl substitutions on the phenyl ring.

  • Mecoprop (Active): Contains a methyl group at the ortho (2) position and chlorine at the para (4) position.

  • 2-(3-Methylphenoxy)propanoic acid (Probe): Contains a methyl group at the meta (3) position.[1]

Research indicates that shifting substituents to the meta position often alters binding affinity to the Transport Inhibitor Response 1 (TIR1) receptor and changes metabolic stability (susceptibility to ring hydroxylation). Consequently, 2-(3-Methylphenoxy)propanoic acid is utilized as a reference standard to map the "steric wall" of the auxin binding pocket during lead optimization.[1]

Signaling Pathway (TIR1/AFB)

The molecule functions as a "molecular glue," stabilizing the interaction between the SCF^TIR1 ubiquitin ligase complex and Aux/IAA transcriptional repressors.

AuxinSignaling Ligand 2-(3-Methylphenoxy) propanoic acid TIR1 TIR1/AFB Receptor (F-Box Protein) Ligand->TIR1 Binds Complex SCF-TIR1-Ligand-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome GeneExp ARF Transcription Factors Released Proteasome->GeneExp Repressor Removed Response Uncontrolled Growth/ Herbicide Effect GeneExp->Response

Figure 1: The mechanism of action for phenoxypropionate herbicides.[1] The ligand facilitates the ubiquitination of repressors, leading to gene overexpression.

Chemical Synthesis & Purification Protocol

Objective: Synthesize high-purity (>98%) 2-(3-Methylphenoxy)propanoic acid for biological assays. Reaction Type: Williamson Ether Synthesis.[1]

Reagents & Materials
ReagentEquivalenceRole
m-Cresol (3-Methylphenol) 1.0 eqStarting Material
Ethyl 2-bromopropionate 1.2 eqAlkylating Agent
Potassium Carbonate (K₂CO₃) 2.0 eqBase
Acetonitrile (ACN) SolventReaction Medium
Sodium Hydroxide (NaOH) 2.0 eqHydrolysis Agent
Step-by-Step Methodology
Step 1: Etherification[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Dissolve m-cresol (10.8 g, 100 mmol) in 100 mL of anhydrous Acetonitrile.

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 30 minutes.

  • Alkylation: Add Ethyl 2-bromopropionate (15.6 mL, 120 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until m-cresol is consumed.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure to obtain the crude ester (Ethyl 2-(3-methylphenoxy)propanoate).[1]

Step 2: Hydrolysis[3]
  • Reaction: Dissolve the crude ester in 50 mL Ethanol. Add 50 mL of 2M NaOH (aq).

  • Stir: Stir at 60°C for 2 hours.

  • Acidification: Cool to 0°C in an ice bath. Slowly acidify to pH 1 using 6M HCl. A white precipitate should form.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, dry over MgSO₄, and concentrate.

Step 3: Crystallization (Purification)[1][4]
  • Solvent System: Recrystallize the crude solid from a mixture of n-Heptane/Ethyl Acetate (9:1).[1]

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Validation: Verify structure via ¹H-NMR (CDCl₃) looking for the characteristic doublet (methyl of propionate) and multiplet (aromatic protons).

Biological Evaluation Protocols

Wheat Coleoptile Elongation Assay

This classic assay quantifies auxin activity by measuring cell elongation in monocot tissue. It is highly sensitive to phenoxypropionate structures.[1]

Materials:

  • Wheat seeds (Triticum aestivum, cv. 'Lammas').[1]

  • Buffer: 10 mM Phosphate buffer (pH 6.0) + 2% Sucrose.[1]

  • Test Compound: 2-(3-Methylphenoxy)propanoic acid (dissolved in DMSO, final conc <0.1%).[1]

Protocol:

  • Germination: Germinate wheat seeds in the dark at 25°C for 3 days on moist vermiculite.

  • Sectioning: Under green safety light, excise 4 mm sections from the sub-apical region of the coleoptiles.

  • Incubation: Place 10 sections per petri dish containing 5 mL of buffer with varying concentrations of the test compound (0.1, 1, 10, 100 µM).

    • Control: Buffer + DMSO only.[1]

    • Reference: 2,4-D or IAA.[1][5][6]

  • Measurement: Incubate in the dark for 18 hours with gentle shaking (50 rpm). Measure the final length of sections using a digital caliper or image analysis software (ImageJ).

Data Analysis: Calculate the % Elongation relative to the control.


[1]
Root Growth Inhibition (Arabidopsis)

A more modern high-throughput screen using Arabidopsis thaliana.[1]

  • Plating: Sterilize Arabidopsis seeds and plate on 0.5x MS agar plates containing the test compound gradient.

  • Growth: Stratify at 4°C for 2 days, then move to vertical growth racks (22°C, 16h light).

  • Scoring: After 7 days, measure primary root length.

  • Interpretation: High auxin activity results in severe root stunting and excessive root hair formation.

Experimental Workflow & Decision Tree

Use this workflow to determine if a new phenoxy analog warrants further development based on the probe's performance.

Workflow Start Candidate Design (Meta-substituted) Synth Synthesis (Williamson Ether) Start->Synth QC QC: Purity >98% (NMR/HPLC) Synth->QC Assay1 In Vitro: TIR1 Binding Assay QC->Assay1 Assay2 In Vivo: Root Inhibition (IC50) Assay1->Assay2 Decision Compare vs. 2,4-D Standard Assay2->Decision Develop Proceed to Greenhouse Trials Decision->Develop IC50 < 10 µM Discard Archive Data (SAR Database) Decision->Discard IC50 > 10 µM

Figure 2: Screening workflow for phenoxypropionate derivatives.

References

  • Grossmann, K. (2010).[7] Auxin herbicides: current status of mechanism and mode of action.[7] Pest Management Science, 66(2), 113-120.[1][7] Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link[1]

  • Sterling, T.M., & Hall, J.C. (1997).[6] Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, IOS Press. Link

  • PubChem. (n.d.).[1] Mecoprop (Related Compound Data). National Library of Medicine. Link[1]

  • BenchChem. (2025).[1][3] Synthesis of Propanoic Acid Derivatives: General Protocols. Link

Disclaimer: This document is for research and development purposes only. The synthesized compounds should be handled in accordance with local safety regulations regarding hazardous chemicals.

Sources

Application

Application Notes and Protocols for the Development of 2-(3-Methylphenoxy)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis, purification, characterization, and biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel derivatives of 2-(3-Methylphenoxy)propanoic acid. Phenoxypropanoic acid scaffolds are privileged structures in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities. These notes are designed to empower researchers to explore the chemical space around this core structure, with the aim of discovering new leads for drug development and other applications. We will delve into the strategic rationale for derivatization, provide detailed, field-tested protocols for synthesis and biological screening, and offer insights into the interpretation of structure-activity relationships (SAR).

Introduction: The Scientific Rationale for Derivatization

2-(3-Methylphenoxy)propanoic acid serves as a versatile starting point for the development of bioactive molecules. The core structure, comprising a substituted aromatic ring linked to a propanoic acid moiety via an ether bond, is amenable to a variety of chemical modifications. The primary objectives of a derivatization program around this scaffold are to modulate its physicochemical properties (e.g., lipophilicity, solubility, metabolic stability) and to enhance its interaction with biological targets.

Our derivatization strategy will focus on two key modifications:

  • Amide and Ester Formation at the Carboxylic Acid Moiety: The carboxylic acid is a critical pharmacophore for many biological targets, including peroxisome proliferator-activated receptors (PPARs).[1] Conversion to amides and esters allows for the introduction of a wide range of substituents, which can probe specific interactions within a receptor's binding pocket and significantly alter the compound's pharmacokinetic profile.[2]

  • Substitution on the Aromatic Ring: While this guide focuses on derivatization of the parent compound, it is important to note that modifications to the aromatic ring, such as the position and nature of the methyl group, can profoundly impact activity. For instance, in the context of herbicidal activity, the substitution pattern on the aromatic ring is a key determinant of selectivity and potency.[3]

The choice of derivatives to synthesize should be guided by the desired biological activity. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Furthermore, phenoxypropanoic acid derivatives have shown promise as PPAR agonists, which are important targets for metabolic diseases.[6][7] This guide will provide protocols to screen for both of these activities.

Synthesis of 2-(3-Methylphenoxy)propanoic Acid and its Derivatives

This section details the synthetic protocols for the parent compound and its amide and ester derivatives. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of the Parent Compound: 2-(3-Methylphenoxy)propanoic Acid

The synthesis of the parent compound is achieved via the Williamson ether synthesis, a robust and reliable method for forming ethers.[6] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Protocol 2.1: Williamson Ether Synthesis of 2-(3-Methylphenoxy)propanoic Acid

  • Materials:

    • m-Cresol

    • 2-Bromopropanoic acid

    • Sodium hydroxide (NaOH)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Hydrochloric acid (HCl), 1M

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 eq) in DMF.

    • Add sodium hydroxide (2.2 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to form the sodium phenoxide.

    • Slowly add 2-bromopropanoic acid (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted m-cresol.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-(3-Methylphenoxy)propanoic acid.

dot

Synthesis_Workflow m_cresol m-Cresol phenoxide Sodium m-cresolate m_cresol->phenoxide 1. Deprotonation bromo_acid 2-Bromopropanoic Acid etherification Williamson Ether Synthesis (80°C, 12-18h) bromo_acid->etherification 2. Nucleophilic Substitution naoh NaOH, DMF naoh->phenoxide phenoxide->etherification workup Aqueous Workup & Acidification etherification->workup extraction Extraction with Diethyl Ether workup->extraction purification Recrystallization extraction->purification product 2-(3-Methylphenoxy)propanoic Acid purification->product

Caption: Synthetic workflow for 2-(3-Methylphenoxy)propanoic acid.

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety of the parent compound can be readily converted to a variety of amides and esters using standard coupling reagents.

Protocol 2.2: General Procedure for Amide Synthesis

  • Materials:

    • 2-(3-Methylphenoxy)propanoic acid

    • Amine of choice (e.g., aniline, benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-(3-Methylphenoxy)propanoic acid (1.0 eq) in DCM.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: General Procedure for Ester Synthesis (Fischer Esterification)

  • Materials:

    • 2-(3-Methylphenoxy)propanoic acid

    • Alcohol of choice (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-(3-Methylphenoxy)propanoic acid (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

dot

Derivatization_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis parent_acid 2-(3-Methylphenoxy)propanoic Acid edc_hobt EDC, HOBt, DIPEA, DCM parent_acid->edc_hobt h2so4 H2SO4 (cat.), Reflux parent_acid->h2so4 amine Amine (R-NH2) amine->edc_hobt amide_product Amide Derivative edc_hobt->amide_product alcohol Alcohol (R-OH) alcohol->h2so4 ester_product Ester Derivative h2so4->ester_product Biological_Screening_Cascade cluster_anti_inflammatory Anti-Inflammatory Screening cluster_ppar PPARγ Agonist Screening synthesized_compounds Synthesized Derivatives albumin_assay Albumin Denaturation Assay synthesized_compounds->albumin_assay reporter_assay PPARγ Reporter Gene Assay synthesized_compounds->reporter_assay activity_assessment_ai Assess % Inhibition albumin_assay->activity_assessment_ai activity_assessment_ppar Determine EC50 reporter_assay->activity_assessment_ppar

Sources

Method

quantitative analysis of 2-(3-Methylphenoxy)propanoic acid in soil samples

Application Note & Protocol Topic: Quantitative Analysis of 2-(3-Methylphenoxy)propanoic Acid (Mecoprop/MCPP) in Soil Samples Audience: Researchers, scientists, and environmental monitoring professionals. A Validated Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantitative Analysis of 2-(3-Methylphenoxy)propanoic Acid (Mecoprop/MCPP) in Soil Samples

Audience: Researchers, scientists, and environmental monitoring professionals.

A Validated Method for the High-Sensitivity Quantification of Mecoprop (MCPP) in Environmental Soil Matrices using LC-MS/MS

Introduction

2-(3-Methylphenoxy)propanoic acid, commonly known as Mecoprop (MCPP), is a selective, post-emergence phenoxy herbicide widely used for the control of broadleaf weeds in turf, cereals, and pastureland.[1] As a member of the chlorophenoxy acid class of herbicides, its chemical structure is similar to natural plant auxins, causing uncontrolled growth and eventual death in susceptible plant species.[2] Due to its widespread application, persistence, and potential for environmental contamination, regulatory bodies and environmental scientists require robust and sensitive analytical methods to monitor its concentration in soil. The presence of MCPP in soil can impact non-target organisms, soil microbiology, and potentially leach into groundwater, posing a risk to water resources.[3]

This application note provides a comprehensive, self-validating protocol for the extraction, cleanup, and quantitative analysis of MCPP in various soil types. The primary method detailed utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity, which allows for direct analysis of the acidic form of MCPP without the need for chemical derivatization.[4][5] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step, is also discussed.

Methodological Principle

The accurate quantification of MCPP from a complex matrix like soil hinges on a multi-stage process designed to isolate the analyte from interfering substances. The core principle of this method involves:

  • Efficient Extraction: The soil sample is first treated with a basic solution to hydrolyze any MCPP esters to the parent acid form.[5] Subsequently, the sample is acidified. This is a critical step; acidification to a pH below the pKa of MCPP (~3.2) ensures the molecule is in its neutral, protonated form, which is essential for efficient extraction into an organic solvent and retention on reversed-phase sorbents.[6][7]

  • Selective Cleanup: A Solid-Phase Extraction (SPE) step is employed to remove soil-based interferences such as humic acids and other organic matter.[8][9] A C18 reversed-phase cartridge is used, which retains the non-polar, protonated MCPP while allowing more polar impurities to be washed away.

  • Sensitive Detection: The cleaned extract is analyzed by LC-MS/MS. The liquid chromatograph separates MCPP from any remaining matrix components. The tandem mass spectrometer provides definitive identification and quantification through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for MCPP are monitored, ensuring high specificity and minimizing background noise.[4][5]

PART 1: Sample Preparation and Extraction Protocol

This protocol is designed to efficiently extract Mecoprop from soil while converting any present esters into the analyzable parent acid form.

Required Apparatus and Reagents
  • Apparatus:

    • Homogenizer or mechanical shaker

    • Centrifuge capable of 3000 x g

    • pH meter or pH indicator strips

    • 50 mL polypropylene centrifuge tubes

    • Glass beakers and stirring rods

    • Analytical balance (4 decimal places)

    • Filtration apparatus

  • Reagents:

    • Mecoprop analytical standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (>18 MΩ·cm)

    • Sodium hydroxide (NaOH), 10 M solution

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

    • Acetone (pesticide residue grade)[10]

Extraction Procedure
  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

  • Weighing: Accurately weigh 10.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC): For Quality Control (QC) samples, spike the soil with a known concentration of MCPP standard solution at this stage.

  • Hydrolysis (Optional but Recommended): To account for MCPP esters, add 10 mL of deionized water and 1 mL of 10 M NaOH to the soil sample.[5] Cap and shake vigorously for 1 hour at room temperature to hydrolyze esters to the parent acid. This step ensures all forms of the herbicide are measured.

  • Extraction & Acidification:

    • Add 20 mL of acetone to the tube.

    • Shake mechanically for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes.[11]

    • Decant the supernatant into a clean glass beaker.

    • Repeat the extraction with another 20 mL of acetone, combining the supernatants.

    • Under a fume hood, carefully acidify the combined extract to pH 2-3 with sulfuric or hydrochloric acid.[7][8] This step is crucial for the protonation of MCPP.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Hydrolysis s1 Weigh 10g Homogenized Soil s2 Spike QC Samples (Optional) s1->s2 e1 Add H₂O and 10M NaOH s2->e1 e2 Shake 1 hour (Hydrolysis) e1->e2 e3 Add Acetone e2->e3 e4 Shake 30 min e3->e4 e5 Centrifuge & Collect Supernatant e4->e5 e6 Repeat Acetone Extraction e5->e6 e7 Combine Supernatants e6->e7 e8 Acidify to pH 2-3 e7->e8 s_out Acidified Soil Extract e8->s_out Ready for Cleanup SPE_Workflow cluster_spe SPE Cleanup (C18 Cartridge) cluster_final Final Preparation s_in Acidified Soil Extract sp1 1. Condition (Methanol then Water) s_in->sp1 sp2 2. Load Sample sp1->sp2 sp3 3. Wash (Deionized Water) sp2->sp3 sp4 4. Dry Cartridge sp3->sp4 sp5 5. Elute (Methanol) sp4->sp5 f1 Evaporate Eluate (N₂) sp5->f1 f2 Reconstitute in Mobile Phase f1->f2 s_out Final Sample for LC-MS/MS f2->s_out

Sources

Application

Application Notes and Protocols for Cell-Based Assays to Characterize the Biological Activity of 2-(3-Methylphenoxy)propanoic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(3-Methylphenoxy)propanoic acid's biological activity using a suite of ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(3-Methylphenoxy)propanoic acid's biological activity using a suite of cell-based assays. Given the limited specific literature for this compound, we leverage knowledge of the structurally related phenoxypropanoic acid class of molecules, such as the herbicide Mecoprop, to propose a tiered analytical approach. This guide is designed to be a robust starting point for investigating the bioactivity of novel or uncharacterized compounds. We begin with foundational cytotoxicity assays to establish effective concentration ranges, followed by high-content phenotypic screening using the Cell Painting assay for an unbiased view of its cellular impact. We then detail a mechanistic study using a nuclear receptor activation reporter assay to explore potential endocrine-disrupting activities. Each section provides the scientific rationale behind the chosen assay, detailed step-by-step protocols, and guidance on data interpretation, ensuring a self-validating and scientifically rigorous investigation.

Introduction: A Tiered Approach to Characterizing a Novel Compound

2-(3-Methylphenoxy)propanoic acid is a small molecule for which the biological activity in mammalian systems is not well-documented. Its structural similarity to phenoxypropanoic acids, a class that includes synthetic auxins like Mecoprop (MCPP), suggests a potential for bioactivity.[1][2] Mecoprop is known to mimic the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds.[1] In laboratory studies, Mecoprop has been observed to have effects on DNA synthesis and hormone levels, highlighting the need to investigate the potential for similar activities with 2-(3-Methylphenoxy)propanoic acid.[3][4]

When approaching an uncharacterized compound, a tiered and systematic screening strategy is essential.[5][6][7] This ensures that foundational data, such as cytotoxicity, informs subsequent, more complex and resource-intensive assays. Our proposed workflow begins with determining the compound's effect on cell viability, progresses to a broad, unbiased phenotypic screen, and then narrows the focus to a potential mechanism of action.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Unbiased Phenotypic Screening cluster_2 Tier 3: Mechanistic Investigation A Cytotoxicity Profiling (e.g., MTT Assay) B Determine Concentration Range (LC50/EC50) A->B Establish baseline toxicity C High-Content Imaging (Cell Painting Assay) B->C Inform non-toxic dosing for HCS D Generate Morphological Profile C->D Identify phenotypic changes E Nuclear Receptor Activation (Reporter Gene Assay) D->E Guide hypothesis generation F Quantify specific pathway modulation E->F Test hypothesis G G F->G Compound Activity Profile G cluster_0 Assay Workflow cluster_1 Data Analysis A Plate Cells B Treat with Compound A->B C Stain with Dye Cocktail B->C D Image Acquisition (High-Content Microscope) C->D E Image Segmentation D->E Input Images F Feature Extraction (~1500 features/cell) E->F G Phenotypic Profile Generation F->G H Comparison & Clustering G->H I I H->I Biological Insights

Caption: General workflow of the Cell Painting assay.

Protocol: Cell Painting for Morphological Profiling

This protocol is adapted from the method developed at the Broad Institute. [8][9] Materials:

  • U-2 OS (human bone osteosarcoma) cell line (a common choice for Cell Painting due to its flat morphology and clear organelle structure)

  • 384-well optical-quality plates

  • Fluorescent Dyes (see table below)

  • Paraformaldehyde (PFA), 3.2% in PBS

  • Triton X-100, 0.1% in PBS

  • Washing buffer (HBSS or PBS)

  • High-content automated imaging system

Dye Cocktail Preparation:

ComponentTargetStock Conc.Final Conc.
Hoechst 33342Nucleus (DNA)1 mg/mL5 µM
Concanavalin A, Alexa Fluor 488Endoplasmic Reticulum1 mg/mL100 µg/mL
SYTO 14 GreenNucleoli, Cytoplasmic RNA5 mM1 µM
Phalloidin, Alexa Fluor 568Actin Cytoskeleton6.6 µM0.75 µM
WGA, Alexa Fluor 555Golgi, Plasma Membrane1 mg/mL5 µg/mL
MitoTracker Deep RedMitochondria1 mM0.2 µM

Procedure:

  • Cell Seeding: Seed U-2 OS cells into 384-well plates at a density that will result in ~50-70% confluency at the time of imaging. Incubate for 24 hours.

  • Compound Treatment: Add 2-(3-Methylphenoxy)propanoic acid at several non-toxic concentrations (determined from the MTT assay) and incubate for 24-48 hours. Include vehicle (DMSO) and positive controls (compounds with known mechanisms of action).

  • Staining - Step 1 (Live Cells):

    • Add MitoTracker and SYTO 14 to the live cells in culture medium.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 3.2% PFA for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Staining - Step 2 (Fixed Cells):

    • Add a cocktail of Hoechst, Concanavalin A, Phalloidin, and WGA in PBS.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Leave the final wash on the cells for imaging.

    • Acquire images using a high-content imaging system with appropriate filter sets for each dye.

Data Analysis:

  • Use image analysis software (e.g., CellProfiler) to segment cells and extract morphological features.

  • Process the data to generate a per-cell feature profile.

  • Aggregate the data to create a profile for each treatment condition.

  • Compare the profile of 2-(3-Methylphenoxy)propanoic acid-treated cells to the vehicle control to identify significant phenotypic changes.

  • Compare the profile to positive controls to hypothesize a mechanism of action.

Section 3: Mechanistic Insight - Nuclear Receptor Modulation

Given that some phenoxy acid herbicides can affect hormone levels, it is prudent to investigate whether 2-(3-Methylphenoxy)propanoic acid interacts with nuclear receptors, which are key regulators of endocrine function. [3]Dual-luciferase reporter gene assays are a sensitive and specific method for quantifying the activation or inhibition of nuclear receptor signaling pathways. [2][4][10]

Rationale for Investigating Nuclear Receptor Activation

Nuclear receptors (e.g., estrogen receptor, androgen receptor) are ligand-activated transcription factors. [10]When a ligand binds, the receptor translocates to the nucleus and binds to specific DNA sequences (hormone response elements), driving the expression of target genes. A reporter assay can be designed where a hormone response element is placed upstream of a reporter gene, such as firefly luciferase. [10][11]If the test compound activates the receptor, luciferase will be produced, and its activity can be measured by the light emitted upon addition of its substrate.

Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activity

This protocol describes a transient transfection approach in a suitable cell line, such as HEK293T.

Materials:

  • HEK293T cell line

  • Complete cell culture medium

  • Phenol red-free medium (to avoid estrogenic effects from the pH indicator)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Expression plasmid for the nuclear receptor of interest (e.g., pCMV-ERα)

  • Firefly luciferase reporter plasmid with the corresponding hormone response element (e.g., pGL4-ERE)

  • Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK) for normalization

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing the nuclear receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • After 24 hours, replace the medium with phenol red-free medium containing serial dilutions of 2-(3-Methylphenoxy)propanoic acid.

    • Include a vehicle control (DMSO), a positive control (e.g., 17β-estradiol for ERα), and a negative control.

    • Incubate for another 18-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Transfer the lysate to a white 96-well luminometer plate.

    • Measure firefly luciferase activity using the luminometer.

    • Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal.

    • Measure Renilla luciferase activity.

Data Analysis:

  • Normalize the data by calculating the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each well. This corrects for variations in transfection efficiency and cell number.

  • Calculate the fold induction of the treated wells relative to the vehicle control.

  • Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Section 4: Data Analysis and Interpretation

A multi-assay approach provides a more complete picture of a compound's biological activity.

  • Cytotoxicity Data: The LC50 value from the MTT assay is crucial for distinguishing between a specific biological effect and general toxicity. All subsequent assays should be performed at concentrations well below the LC50.

  • Cell Painting Profile: A significant deviation of the morphological profile from the vehicle control indicates bioactivity. The specific features that are altered can provide clues about the compound's mechanism. For example, changes in mitochondrial texture and intensity might suggest an effect on cellular metabolism, while changes in nuclear size and shape could point towards effects on the cell cycle or DNA.

  • Nuclear Receptor Activity: A dose-dependent increase in luciferase activity in the reporter assay would indicate that 2-(3-Methylphenoxy)propanoic acid is an agonist for the tested nuclear receptor. This could classify it as a potential endocrine disruptor.

By integrating these datasets, a researcher can build a comprehensive profile of 2-(3-Methylphenoxy)propanoic acid. For instance, if the compound is non-cytotoxic at 10 µM, induces a specific morphological profile related to nuclear changes in the Cell Painting assay at this concentration, and activates the estrogen receptor in the reporter assay, this would build a strong, self-validating case for its activity as an estrogen receptor agonist.

References

  • Mecoprop - Wikipedia. Available at: [Link]

  • Cell painting - Wikipedia. Available at: [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. International Journal of Molecular Sciences. Available at: [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Technology Networks. Available at: [Link]

  • What's Your System for Cell-Based Assay Method Selection? (2015). YouTube. Available at: [Link]

  • Cell painting, Phenotypic and Morphological Profiling. Molecular Devices. Available at: [Link]

  • Defois, C., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. ResearchGate. Available at: [Link]

  • Cytotoxicity assay in mammalian cells. ResearchGate. Available at: [Link]

  • The Systems and Synthetic Biology of Auxin. PubMed Central. Available at: [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PubMed Central. Available at: [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central. Available at: [Link]

  • Bray, M.-A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols. Available at: [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central. Available at: [Link]

  • High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. (2022). YouTube. Available at: [Link]

  • carpenterlab/2016_Bray_NatureProtocols. GitHub. Available at: [Link]

  • Phenotypic screening - Wikipedia. Available at: [Link]

  • A synthetic approach reveals a highly sensitive maize auxin response circuit. bioRxiv. Available at: [Link]

  • Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack. CONICET. Available at: [Link]

  • Safety data sheet - Mecoprop. CPAChem. Available at: [Link]

  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers. Available at: [Link]

  • Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and flow cytometric assays. PubMed Central. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available at: [Link]

  • Nuclear Receptor Assays Kits. INDIGO Biosciences. Available at: [Link]

  • What is High-Content Screening? AZoLifeSciences. Available at: [Link]

  • Phenotypic Screening. Sygnature Discovery. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. eScholarship.org. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 2-(3-Methylphenoxy)propanoic Acid for Experimental Use

Introduction & Compound Profile 2-(3-Methylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds, is a synthetic auxin analog. While its primary commercial application is as a selective, systemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(3-Methylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds, is a synthetic auxin analog. While its primary commercial application is as a selective, systemic herbicide for the control of broadleaf weeds, its structural similarity to endogenous plant hormones makes it a valuable tool for researchers in plant biology, agriculture, and environmental science. The compound is more commonly known in literature and commerce as Mecoprop or MCPP.[1]

Understanding the precise formulation of this compound is critical for ensuring experimental reproducibility, validity, and safety. This guide provides an in-depth analysis of the physicochemical properties of 2-(3-Methylphenoxy)propanoic acid and details protocols for its preparation for various experimental paradigms. The focus is on creating stable, accurate, and effective solutions for laboratory use, moving beyond commercial herbicide formulations which often contain adjuvants and surfactants unsuitable for controlled research.

Notably, this compound possesses a chiral center, existing as a racemic mixture of R-(+) and S-(–) enantiomers. The herbicidal activity is primarily attributed to the R-(+) isomer, often referred to as Mecoprop-P.[2] For most research applications, the racemic mixture is used unless the specific biological effects of a single enantiomer are being investigated.

Pre-Formulation Analysis: Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a rational formulation strategy. The carboxylic acid moiety dictates its pH-dependent solubility, a key consideration for aqueous preparations.

Table 1: Physicochemical Properties of 2-(3-Methylphenoxy)propanoic Acid (Mecoprop)

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[3]
Molecular Weight 214.64 g/mol [3]
Physical Appearance Odorless, colorless to light brown crystalline solid[3][4]
Melting Point 93-95 °C[3]
pKa ~3.78[3]
Water Solubility 880 mg/L at 25 °C (as the free acid)[3]
Organic Solvent Solubility Highly soluble in acetone, ethanol, diethyl ether (>1000 g/kg); soluble in ethyl acetate (825 g/kg) and chloroform (339 g/kg) at 20 °C.[3]
LogP (octanol-water) -0.19 (at pH 7)[2]

Scientist's Note (Causality): The pKa of ~3.78 is the most critical parameter for aqueous formulations. At a pH below its pKa, the compound exists predominantly in its neutral, less soluble carboxylic acid form. Above the pKa, it deprotonates to form a carboxylate anion, which is significantly more water-soluble. This principle is exploited in Protocol 1. The low LogP at neutral pH further confirms that the ionized form has low potential for bioaccumulation in aquatic organisms.[2][3]

Formulation Strategies & Decision Workflow

The choice of formulation depends entirely on the experimental system. The primary challenge is the compound's limited water solubility in its acidic form.

Formulation_Workflow cluster_start Experimental System cluster_solvent Solvent & Stock Preparation cluster_application Working Solution Preparation cluster_qc Quality Control (Self-Validation) Start Define Experimental Goal (e.g., In Vitro Assay, Plant Study) Solvent_Choice Is an organic solvent acceptable in the final dilution? Start->Solvent_Choice DMSO_Stock Prepare High-Concentration Stock in DMSO/Acetone (Protocol 2) Solvent_Choice->DMSO_Stock Yes Aqueous_Stock Prepare Aqueous Stock via pH Adjustment (Protocol 1) Solvent_Choice->Aqueous_Stock No Dilute_DMSO Serially dilute DMSO stock in aqueous buffer/media. Ensure final DMSO % is non-toxic. DMSO_Stock->Dilute_DMSO Dilute_Aqueous Directly dilute aqueous stock in desired buffer or media. Aqueous_Stock->Dilute_Aqueous QC Verify Concentration & Purity (e.g., HPLC-UV) (Protocol 3) Dilute_DMSO->QC Dilute_Aqueous->QC

Caption: Formulation selection workflow for 2-(3-Methylphenoxy)propanoic acid.

Experimental Protocols

Safety First: Always handle 2-(3-Methylphenoxy)propanoic acid in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid inhalation of dust or mists.[7]

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 10 mM)

This protocol is ideal for applications where organic solvents are undesirable, such as hydroponics or certain cell culture experiments. It leverages the compound's carboxylic acid group to create a soluble salt in situ.

Materials:

  • 2-(3-Methylphenoxy)propanoic acid (MW: 214.64 g/mol )

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • High-purity water (e.g., Type I ultrapure)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh 21.46 mg of 2-(3-Methylphenoxy)propanoic acid for a 10 mL final volume of a 10 mM stock solution.

  • Initial Slurry: Add the powder to a 10 mL volumetric flask containing ~7 mL of high-purity water. The compound will not dissolve at this stage and will form a slurry.

  • pH Adjustment (Solubilization): While stirring, add 1 M NaOH dropwise. Monitor the pH continuously. As the pH approaches and surpasses the pKa (~3.78), the powder will begin to dissolve. Continue adding base until all solid has dissolved and the pH is stable between 7.0 and 7.5.

    • Rationale: Deprotonating the carboxylic acid to its carboxylate salt form dramatically increases aqueous solubility.[3][4] A neutral pH is typically compatible with most biological systems.

  • Final Volume Adjustment: Once fully dissolved, carefully add high-purity water to bring the final volume to exactly 10 mL.

  • Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Store at 2-8°C. Solutions of the salts are generally stable for several weeks under refrigeration.[4]

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This is the preferred method for in vitro assays requiring a wide range of concentrations, as it allows for minimal solvent carryover into the final assay medium.

Materials:

  • 2-(3-Methylphenoxy)propanoic acid (MW: 214.64 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Vials with PTFE-lined caps

Procedure:

  • Weigh Compound: Accurately weigh 214.6 mg of 2-(3-Methylphenoxy)propanoic acid and place it into a suitable glass vial.

  • Add Solvent: Add DMSO to a final volume of 10 mL.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. The compound is highly soluble in DMSO.[8] If precipitation occurs, gentle warming can aid dissolution.[8]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] The solid compound is stable for years when stored properly, and DMSO stock solutions are stable for at least 6 months at -80°C.[8]

    • Scientist's Note: When preparing working solutions, ensure the final concentration of DMSO in the assay medium is below the tolerance level of your experimental system (typically <0.5% v/v).

Protocol 3: Quality Control - Verifying Stock Solution Concentration (HPLC-UV)

Trust in your formulation is paramount. This protocol provides a self-validating system to confirm the concentration of your prepared stock solutions. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[10]

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 229 nm or 280 nm[2]
Column Temperature 30°C

Procedure:

  • Prepare Standards: Create a calibration curve using a certified analytical standard of 2-(3-Methylphenoxy)propanoic acid. Prepare a series of known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) in the mobile phase.

  • Prepare Sample: Dilute your newly prepared stock solution (from Protocol 1 or 2) with the mobile phase to fall within the range of your calibration curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Quantification: Plot the peak area of the standards against their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of your diluted stock solution, and from there, the concentration of the original stock.

    • Rationale: This analytical verification ensures the accuracy of the weighing and dilution steps, eliminating a significant source of potential experimental error and enhancing the trustworthiness of your results. Chromatographic methods are the predominant techniques for analyzing Mecoprop.[10]

Safety & Handling

  • Personal Protective Equipment: Always wear chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[5]

  • Ventilation: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhaling dust or vapors.[11]

  • Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[5] Clean the area thoroughly. Do not allow the chemical to enter drains or waterways.[11]

  • Incompatibilities: Avoid contact with strong bases and oxidizing agents.[7] The compound can be corrosive to metals in the presence of moisture.[3][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

References

  • Loveland Products Canada. (2012, December 19). MECOPROP-P HERBICIDE LIQUID. Retrieved from Loveland Products Canada. [Link]

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem Compound Database. Retrieved from [Link]

  • Extension Toxicology Network. (n.d.). MECOPROP. EXTOXNET PIP. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Mecoprop, MCPP. Oregon State University. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: mecoprop-P and its salts. Retrieved from [Link]

  • Loveland Products, Inc. (2018, October 1). SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [https://www.lov পৃষ্ঠাlandproducts.ca/wp-content/uploads/2019/02/27891_MECOPROP-P_MSDS_E.pdf]([Link] পৃষ্ঠাlandproducts.ca/wp-content/uploads/2019/02/27891_MECOPROP-P_MSDS_E.pdf)

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Foods. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-(3-Methylphenoxy)propanoic Acid in Microbial Degradation Studies

Introduction: The Scientific Context of 2-(3-Methylphenoxy)propanoic Acid Degradation 2-(3-Methylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, which includes several widely used herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of 2-(3-Methylphenoxy)propanoic Acid Degradation

2-(3-Methylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, which includes several widely used herbicides. While not as common as its chlorinated analogues like Mecoprop (MCPP), its structural similarity makes it a relevant subject for studies on the environmental fate of this chemical family. Understanding the microbial degradation of such compounds is critical for assessing their environmental persistence, potential for bioremediation of contaminated sites, and the overall ecological impact of herbicide use.

Microbial degradation is the primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment. This process relies on the metabolic activity of diverse soil and water microorganisms that can utilize these synthetic compounds as a source of carbon and energy. The study of these degradation pathways not only provides insights into the environmental resilience of ecosystems but also offers a rich field for discovering novel catabolic enzymes and pathways with significant biotechnological potential.

This guide provides a comprehensive framework for researchers initiating studies into the microbial degradation of 2-(3-Methylphenoxy)propanoic acid. It is built on the principle that robust scientific inquiry is grounded in well-designed experiments, validated analytical methods, and a clear understanding of the underlying biochemical processes. The protocols herein are designed to be self-validating, incorporating essential controls and clear causality to ensure the generation of reliable and reproducible data.

Physicochemical Properties of the Target Analyte

A thorough understanding of the analyte's properties is fundamental to designing effective extraction, separation, and detection methods.

PropertyValueSource
IUPAC Name 2-(3-methylphenoxy)propanoic acid
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Structure Chemical structure of 2-(3-Methylphenoxy)propanoic acid
XLogP3-AA (LogP) 2.2[1]

Note: Data for the closely related isomer 3-(3-Methylphenoxy)propanoic acid is used as a proxy due to limited data on the 2-isomer. Researchers should verify properties for their specific compound.

Scientific Foundation: Microbial Catabolism of Phenoxyalkanoic Acids

The microbial breakdown of aromatic compounds like 2-(3-Methylphenoxy)propanoic acid is a sophisticated, multi-step enzymatic process. Bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingomonas are well-known for their remarkable ability to degrade a wide range of recalcitrant organic pollutants, including herbicides.[2][3][4]

The degradation typically initiates with one of two strategies:

  • Cleavage of the Ether Linkage: The bond between the phenoxy ring and the propanoic acid side chain is broken.

  • Attack on the Aromatic Ring: Enzymes, often dioxygenases, hydroxylate the benzene ring, making it susceptible to cleavage.[5]

Following the initial attack, the resulting intermediates are funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to CO₂ and water.[5] The specific pathway and the efficiency of degradation are highly dependent on the microbial species or consortium involved and the prevailing environmental conditions (pH, temperature, nutrient availability).

The Power of Enrichment Cultures

Isolating microorganisms with the specific capability to degrade a xenobiotic compound like 2-(3-Methylphenoxy)propanoic acid is the foundational step in these studies. The enrichment culture technique is a powerful method to select for and increase the population of these specific microbes from a complex environmental sample (e.g., soil or water).[6][7] The principle is simple yet effective: by providing the target compound as the sole source of carbon and energy in a minimal salts medium, only those microorganisms capable of metabolizing it will proliferate.[7] This selective pressure allows for the isolation of highly efficient degrader strains or consortia.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for a comprehensive microbial degradation study.

Protocol 1: Isolation of Degrading Microbes via Enrichment Culture

Objective: To isolate a single bacterial strain or a stable microbial consortium from an environmental sample capable of utilizing 2-(3-Methylphenoxy)propanoic acid as a sole carbon source.

Causality: This protocol creates a strong selective pressure. Microbes that cannot metabolize the target compound will not have a carbon source for growth and will be outcompeted by those that can. Repeated transfers (subculturing) further enrich the population of the most efficient degraders.

Materials:

  • Environmental sample (e.g., 10 g of soil from an agricultural field or contaminated site).

  • Sterile Mineral Salts Medium (MSM). (See Table 2 for composition).

  • Stock solution of 2-(3-Methylphenoxy)propanoic acid (e.g., 10 g/L in a suitable solvent, filter-sterilized).

  • Sterile flasks, pipettes, and incubator shaker.

  • Petri plates with MSM agar (MSM with 1.5% w/v agar) and the target compound.

Table 2: Composition of Mineral Salts Medium (MSM)

ComponentConcentration (g/L)Purpose
K₂HPO₄1.5Buffering agent, Phosphorus source
KH₂PO₄0.5Buffering agent, Phosphorus source
(NH₄)₂SO₄1.0Nitrogen source
MgSO₄·7H₂O0.2Magnesium source, cofactor for enzymes
NaCl0.5Maintains osmotic balance
Trace Element Solution1.0 mL/LProvides essential micronutrients
Adjust pH to 7.0 with NaOH or HCl before autoclaving.

Procedure:

  • Primary Enrichment:

    • Add 10 g of the soil sample to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

    • Spike the medium with 2-(3-Methylphenoxy)propanoic acid to a final concentration of 50-100 mg/L. This concentration is chosen to be sufficient for growth but not high enough to be toxic to most bacteria.

    • Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 7-14 days. Visually monitor for turbidity, which indicates microbial growth.

  • Subculturing and Enrichment:

    • After the incubation period, transfer 10 mL of the enriched culture to 90 mL of fresh, sterile MSM containing the target compound.

    • Repeat this subculturing step at least 3-4 times, with incubation periods of 5-7 days each. This step is crucial to dilute out non-degrading organisms and select for the most robust degraders.[7]

  • Isolation of Pure Cultures:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enriched culture in sterile saline (0.85% NaCl).

    • Plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L of 2-(3-Methylphenoxy)propanoic acid as the sole carbon source.

    • Incubate the plates at 28-30°C for 5-10 days and observe for the formation of distinct colonies.

  • Purification and Verification:

    • Pick individual, morphologically distinct colonies and re-streak them onto fresh MSM agar plates to ensure purity.

    • To verify degradation capability, inoculate a single pure colony into a liquid MSM culture with the target compound and monitor for growth (turbidity) and substrate depletion (via HPLC analysis).

Protocol 2: Liquid Culture Degradation Assay

Objective: To quantify the rate of degradation of 2-(3-Methylphenoxy)propanoic acid by an isolated microbial strain or consortium.

Causality: This controlled experiment measures the disappearance of the parent compound over time, directly linking it to the metabolic activity of the inoculated microorganisms. The inclusion of abiotic and heat-killed controls is a self-validating mechanism to ensure that the observed loss is due to biodegradation and not physical or chemical processes like adsorption or hydrolysis.[8]

Materials:

  • Pure culture or consortium of degrading microbes.

  • Sterile MSM and stock solution of the target compound.

  • Sterile 250 mL Erlenmeyer flasks.

  • Incubator shaker.

  • Analytical equipment (HPLC-UV/DAD or LC-MS).

Procedure:

  • Inoculum Preparation:

    • Grow the isolated degrader strain(s) in a nutrient-rich medium (e.g., Tryptic Soy Broth) to mid-log phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with sterile MSM to remove residual nutrient broth.

    • Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0) to standardize the initial cell concentration.

  • Assay Setup:

    • Prepare triplicate experimental flasks: Add 100 mL of sterile MSM to each flask and spike with 2-(3-Methylphenoxy)propanoic acid to a final concentration of 50 mg/L.

    • Inoculate each experimental flask with 1 mL of the prepared cell suspension.

    • Prepare Control Flasks (Triplicate):

      • Abiotic Control: 100 mL of sterile MSM with 50 mg/L of the compound, but no microbial inoculum. This accounts for any non-biological degradation.

      • Heat-Killed Control: 100 mL of sterile MSM with 50 mg/L of the compound, inoculated with 1 mL of an autoclaved (heat-killed) cell suspension. This accounts for any adsorption of the compound to the cell biomass.

  • Incubation and Sampling:

    • Incubate all flasks at 28-30°C on a rotary shaker at 150 rpm.

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), aseptically withdraw a 1 mL aliquot from each flask.

  • Sample Preparation for Analysis:

    • Centrifuge the 1 mL aliquot at high speed (e.g., 13,000 x g for 5 min) to pellet the cells.

    • Transfer the supernatant to an HPLC vial for analysis. If necessary, filter through a 0.22 µm syringe filter.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare Standardized Microbial Inoculum P2 Prepare Triplicate Flasks: - Experimental - Abiotic Control - Heat-Killed Control P1->P2 Inoculate R1 Incubate all flasks (e.g., 28°C, 150 rpm) P2->R1 R2 Collect 1 mL aliquots at defined time points (t=0, 6, 12, 24h...) R1->R2 R3 Centrifuge & Filter Supernatant R2->R3 A1 Quantify Parent Compound (HPLC-UV or LC-MS) R3->A1 A2 Plot Concentration vs. Time A1->A2 A3 Calculate Degradation Rate and Half-Life (t½) A2->A3

Caption: Workflow for a liquid culture microbial degradation assay.

Protocol 3: Analytical Quantification and Metabolite Identification

Objective: To accurately measure the concentration of 2-(3-Methylphenoxy)propanoic acid and identify potential degradation intermediates.

Causality: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a robust and widely used technique for quantifying known aromatic compounds.[9] For identifying unknown metabolites, the high sensitivity and structural information provided by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[10][11]

3.3.1 Quantification by HPLC-UV/DAD

This method is ideal for routine monitoring of the parent compound's disappearance.

Table 3: Example HPLC-UV/DAD Method Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic compounds.[9]
Mobile Phase Isocratic or Gradient: Acetonitrile and Water (with 0.1% Formic Acid)The organic modifier (acetonitrile) elutes the compound, while the acid ensures the analyte is in its protonated form for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, balancing speed and resolution.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Detection Wavelength ~275 nmPhenoxyalkanoic acids typically show strong UV absorbance around this wavelength. A full scan (DAD) should be run first to determine the λmax.[12]
Column Temperature 30°CMaintains stable retention times.

Procedure:

  • Prepare a series of calibration standards of 2-(3-Methylphenoxy)propanoic acid in MSM (e.g., 100, 50, 25, 10, 5, 1 mg/L).

  • Analyze the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Analyze the prepared samples from the degradation assay.

  • Quantify the concentration in samples by interpolating their peak areas from the calibration curve.

3.3.2 Metabolite Identification by LC-MS/MS

This advanced technique is used to propose structures for the transient intermediates formed during degradation.

Rationale: LC-MS/MS provides two key pieces of information: the accurate mass of the metabolite (from MS1) and its fragmentation pattern (from MS2). By comparing the mass of a potential metabolite to the parent compound, one can infer the biochemical reaction that occurred (e.g., a +16 Da mass shift suggests a hydroxylation event). The fragmentation pattern provides clues about the metabolite's structure.[13]

Sample Preparation:

  • Samples from the degradation assay time points where the parent compound concentration is significantly reduced are most likely to contain detectable levels of metabolites.

  • An extraction step may be necessary to concentrate the metabolites. A common method is liquid-liquid extraction after acidifying the sample (to pH ~2) using a solvent like ethyl acetate.[14]

Table 4: Example LC-MS/MS Parameters (Negative Ion Mode)

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS1 Scan Scan for parent ion [M-H]⁻ (m/z 179.07) and other potential masses.
MS2 Scan (Data-Dependent) Trigger fragmentation of the most intense ions from the MS1 scan.
Collision Energy Ramped (e.g., 10-40 eV)

Putative Degradation Pathway

Based on known pathways for similar phenoxyalkanoic acids, a likely degradation route for 2-(3-Methylphenoxy)propanoic acid involves initial hydroxylation of the aromatic ring, followed by cleavage of the ether bond and subsequent ring-opening.[5][15]

G cluster_pathway Putative Microbial Degradation Pathway Parent 2-(3-Methylphenoxy)propanoic acid Intermediate1 Hydroxylated Intermediate (e.g., Catechol derivative) Parent->Intermediate1 Dioxygenase Intermediate2 3-Methylcatechol Intermediate1->Intermediate2 Ether Cleavage Intermediate3 Ring Fission Product (Muconic acid derivative) Intermediate2->Intermediate3 Dioxygenase (Ring Cleavage) TCA Central Metabolism (TCA Cycle) Intermediate3->TCA Further Metabolism

Caption: A proposed degradation pathway for 2-(3-Methylphenoxy)propanoic acid.

References

  • Cui, N., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. Available at: [Link]

  • Gaunt, J. K., & Evans, W. C. (1971). Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. PubMed. Available at: [Link]

  • Rojo, F. (2018). Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View. ResearchGate. Available at: [Link]

  • Dejonghe, W., et al. (2003). Enrichment and Molecular Characterization of a Bacterial Culture That Degrades Methoxy-Methyl Urea Herbicides and Their Aniline Derivatives. Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Cipac.org. Available at: [Link]

  • Wang, F., et al. (2011). Biodegradation of Butachlor by Rhodococcus sp. Strain B1 and Purification of Its Hydrolase (ChlH) Responsible for N-Dealkylation of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Available at: [Link]

  • Ma, J., et al. (2012). Degradation of polycyclic aromatic hydrocarbons by Pseudomonas sp. JM2 isolated from active sewage sludge of chemical plant. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Anjum, S. A., et al. (2017). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. PubMed Central. Available at: [Link]

  • U.S. EPA. (1989). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]

  • Zipper, C., et al. (1998). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology. Available at: [Link]

  • Larsen, T. O., & Frisvad, J. C. (2009). Liquid chromatography mass spectrometry for analysis of microbial metabolites. DTU Orbit. Available at: [Link]

  • Olkowski, A. A., et al. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-methyl-2-(3-phenoxyphenyl)propanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Lee, J.-H., et al. (2018). Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2. MDPI. Available at: [Link]

  • Ivshina, I. B., et al. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. PMC - PubMed Central. Available at: [Link]

  • Waqas, M., et al. (2021). Isolation of Glyphosate-Resistant Bacterial Strains to Improve the Growth of Maize and Degrade Glyphosate under Axenic Condition. MDPI. Available at: [Link]

  • Bending, G. D., et al. (2007). Changes to the structure of Sphingomonas spp. communities associated with biodegradation of the herbicide isoproturon in soil. FEMS Microbiology Ecology. Available at: [Link]

  • Díaz, E. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. Available at: [Link]

  • Zámocký, M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. HELIX Chromatography. Available at: [Link]

  • Samanta, S. K., et al. (2002). Bacterial Degradation of Aromatic Compounds. MDPI. Available at: [Link]

  • Hussain, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available at: [Link]

  • Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2016). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. ResearchGate. Available at: [Link]

  • Khan, S., et al. (2022). Unlocking the potential of glyphosate-resistant bacterial strains in biodegradation and maize growth. Frontiers in Microbiology. Available at: [Link]

  • Díaz, E., & Prieto, M. A. (2000). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Imran, A., et al. (2018). Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis. PubMed Central. Available at: [Link]

  • Ashton, F. M. (1974). Persistence and Biodegradation of Herbicides. SpringerLink. Available at: [Link]

  • Communal, P.Y., et al. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-. Cheméo. Available at: [Link]

  • Wang, F., et al. (2011). Biodegradation of Butachlor by Rhodococcus sp. Strain B1 and Purification of Its Hydrolase (ChlH) Responsible for N-Dealkylation of Chloroacetamide Herbicides. Scilit. Available at: [Link]

  • Sutherland, T. D., et al. (2002). Enrichment of an Endosulfan-Degrading Mixed Bacterial Culture. Applied and Environmental Microbiology. Available at: [Link]

  • Kuyukina, M. S., & Ivshina, I. B. (2022). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Microbiology. Available at: [Link]

  • Le, T. (2012). Microbial degradation of 3-chloropropionic acid. Griffith Research Online. Available at: [Link]

  • Chen, C., et al. (2022). Novel Bifunctional Amidase Catalyzing the Degradation of Propanil and Aryloxyphenoxypropionate Herbicides in Rhodococcus sp. C-1. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 2-(3-Methylphenoxy)propanoic Acid Synthesis

This guide serves as a high-level technical resource for optimizing the synthesis of 2-(3-methylphenoxy)propanoic acid . It addresses the specific challenges of alkylating electron-rich phenols (like m-cresol) with -halo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for optimizing the synthesis of 2-(3-methylphenoxy)propanoic acid . It addresses the specific challenges of alkylating electron-rich phenols (like m-cresol) with


-halo acids, balancing the competition between substitution (

) and elimination (

) pathways.

Executive Summary & Reaction Logic

The synthesis of 2-(3-methylphenoxy)propanoic acid typically proceeds via a Williamson ether synthesis involving m-cresol (3-methylphenol) and a 2-halopropanoic acid derivative (e.g., 2-chloropropanoic acid) under basic conditions.

While theoretically straightforward, this reaction is plagued by three competitive pathways that erode yield:

  • 
     Elimination:  The basic conditions required to deprotonate the phenol also promote the dehydrohalogenation of the propanoic acid derivative, forming acrylic acid byproducts.
    
  • 
    -Alkylation:  The m-cresol ring is activated at the ortho and para positions.[1] Ambient ambident nucleophilicity of the phenoxide anion can lead to carbon-carbon bond formation instead of the desired ether linkage.
    
  • Hydrolysis: If aqueous bases are used, the alkylating agent can hydrolyze before reacting with the phenoxide.

This guide provides a self-validating protocol to suppress these side reactions and maximize the O-alkylation yield.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My isolated yield is stuck below 50%, despite full consumption of the starting material. Where is the mass loss?

Diagnosis: You are likely experiencing competitive elimination or hydrolysis .

  • The Cause: If you use strong hydroxide bases (NaOH/KOH) at high temperatures (>80°C), the 2-chloropropionate undergoes

    
     elimination to form 2-propenoic acid (acrylate), which polymerizes or washes away during workup.
    
  • The Fix:

    • Switch Base/Solvent: Move from aqueous NaOH to Potassium Carbonate (

      
      ) in Acetone or MEK (Methyl Ethyl Ketone) . The milder basicity suppresses elimination while maintaining sufficient nucleophilicity for 
      
      
      
      .
    • Temperature Control: Maintain reaction temperature between 50–60°C . Do not reflux aggressively unless using a weaker base.

    • Stoichiometry: Use a 1.2 – 1.5 equivalent excess of the alkylating agent to account for inevitable hydrolysis losses.

Q2: HPLC shows a persistent impurity (~5-10%) with a similar retention time to the product.

Diagnosis: This is likely the


-alkylated isomer  (ring alkylation).
  • The Cause: Phenoxides are ambident nucleophiles. In polar protic solvents (like water or alcohols), the oxygen is heavily solvated (hydrogen bonded), which reduces its nucleophilicity relative to the ring carbons (C2, C4, C6 positions).

  • The Fix:

    • Solvent Effect: Use a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the cation (

      
      ) but leave the phenoxide oxygen "naked" and highly reactive, overwhelmingly favoring 
      
      
      
      -alkylation over
      
      
      -alkylation.
    • Leaving Group: If using 2-bromopropanoic acid, switch to 2-chloropropanoic acid . The tighter C-Cl bond makes the transition state "harder," favoring attack by the "hard" oxygen nucleophile over the "soft" carbon ring.

Q3: The product oils out as a dark emulsion during acidification.

Diagnosis: Incomplete removal of unreacted m-cresol or polymerization of acrylate byproducts.

  • The Cause: m-Cresol has a

    
     of ~10. If you acidify the reaction mixture directly to pH 1, unreacted cresol precipitates alongside your product, creating an oily eutectic mixture.
    
  • The Fix:

    • Stepwise pH Adjustment: Acidify first to pH 5.5 – 6.0 . At this pH, the carboxylic acid product is still a soluble salt, but unreacted m-cresol is protonated and organic-soluble. Extract with an organic solvent (e.g., Toluene or Ether) to remove the cresol before dropping the pH to 1 for product precipitation.

Optimized Experimental Protocol

A validated procedure focusing on regioselectivity.

Reaction Scale: 50 mmol basis Target Yield: >85% Purity: >98% (HPLC)

Reagents & Materials
ReagentEquiv.[2][3][4]RoleCritical Note
3-Methylphenol (m-Cresol) 1.0SubstrateEnsure free of p-cresol impurities.
2-Chloropropanoic Acid 1.3Alkylating AgentAdd slowly to control exotherm.[5]
Potassium Carbonate (

)
2.5BaseAnhydrous, finely ground powder.
Acetone (or MEK) 10 VolSolventDry solvent minimizes hydrolysis.
Potassium Iodide (KI) 0.05CatalystFinkelstein catalyst to accelerate rate.
Step-by-Step Workflow
  • Solvation & Deprotonation:

    • Charge a 3-neck flask with m-cresol (5.4 g, 50 mmol) and Acetone (50 mL) .

    • Add

      
       (17.3 g, 125 mmol)  and KI (0.4 g, catalytic) .
      
    • Stir at room temperature for 30 minutes to form the phenoxide surface species.

  • Controlled Addition (The "Starvation" Method):

    • Heat the slurry to a gentle reflux (~56°C).

    • Dissolve 2-chloropropanoic acid (7.05 g, 65 mmol) in 10 mL Acetone.

    • Crucial: Add the acid solution dropwise over 1 hour .

    • Reasoning: Keeping the concentration of alkylating agent low relative to the phenoxide minimizes bis-alkylation and suppresses elimination.

  • Reaction Monitoring:

    • Maintain reflux for 6–8 hours.

    • Monitor by TLC or HPLC. Look for the disappearance of m-cresol.

  • Workup (The "pH Swing" Purification):

    • Remove acetone via rotary evaporation.

    • Dissolve the solid residue in Water (100 mL) . The pH should be >10.

    • Wash 1 (Impurity Removal): Extract the alkaline aqueous layer with Ethyl Acetate (2 x 30 mL) . Discard the organic layer. (This removes neutral impurities and unreacted cresol).

    • Acidification: Cool the aqueous layer to 5°C. Slowly add 6N HCl until pH reaches ~1.0. The product will precipitate as a white/off-white solid.

    • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The green path is the optimized route; red paths represent yield loss.

ReactionPathways Start m-Cresol + Base Phenoxide Phenoxide Anion (Ambident Nucleophile) Start->Phenoxide Deprotonation Product 2-(3-Methylphenoxy) propanoic acid (Ether Product) Phenoxide->Product O-Alkylation (SN2) Promoted by: Polar Aprotic Solvents, Mild Base C_Alk C-Alkylated Byproduct (Impurity) Phenoxide->C_Alk C-Alkylation Promoted by: Protic Solvents (Water) Reagent 2-Chloropropanoic Acid Reagent->Product + Phenoxide Elim Acrylic Acid (Elimination Byproduct) Reagent->Elim E2 Elimination Promoted by: High Temp, Strong Base (NaOH)

Caption: Competitive reaction pathways. Optimization targets the green O-alkylation path while suppressing red side reactions.

Comparative Data: Base & Solvent Effects

The choice of base and solvent dramatically impacts the O/C alkylation ratio.

SystemYield (%)O/C RatioComment
NaOH / Water (Reflux) 45 - 55%80:20High hydrolysis and C-alkylation due to solvation of oxygen.
NaH / THF 60 - 70%95:5Good selectivity, but NaH is hazardous and expensive for scale-up.

/ Acetone
85 - 92% 99:1 Recommended. Mild base prevents elimination; ketone solvent favors O-alkylation.
KOH / Ethanol 50 - 60%85:15Ethanol competes as a nucleophile (forming ethyl ether byproducts).

References

  • Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. [Link]

  • Process for the preparation of 2-phenoxy-propionic acid derivatives.
  • Optimization of Phenol Alkylation using Potassium Carbonate. Organic Process Research & Development (General methodology reference). [Link](Note: General reference for K2CO3/Acetone methodology).

Sources

Optimization

troubleshooting unexpected results in 2-(3-Methylphenoxy)propanoic acid experiments

An in-depth guide for researchers, scientists, and drug development professionals on troubleshooting unexpected results in experiments involving 2-(3-Methylphenoxy)propanoic acid. Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on troubleshooting unexpected results in experiments involving 2-(3-Methylphenoxy)propanoic acid.

Welcome to the Technical Support Center for 2-(3-Methylphenoxy)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and unexpected challenges encountered when working with this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in chemical principles to explain not just what to do, but why you're doing it.

2-(3-Methylphenoxy)propanoic acid belongs to the aryloxyalkanoic acid class, a group of compounds with significant biological activities, including herbicidal properties seen in analogues like Mecoprop[1][2]. Its synthesis and purification involve foundational organic chemistry techniques, but subtle variations in reaction conditions can lead to unexpected outcomes. This guide will help you diagnose and resolve these issues.

Compound Profile: Key Physicochemical Data

A precise understanding of the molecule's properties is the first step in troubleshooting. All experimental observations should be compared against these reference values.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[3][4]
Molar Mass 180.20 g/mol PubChem[3][4]
Appearance Colorless crystals or solidPubChem[2]
IUPAC Name 2-(3-methylphenoxy)propanoic acidPubChem[3]
Chirality Contains one stereocenter at C2N/A

Section 1: Synthesis via Williamson Ether Synthesis

The most common route to synthesizing 2-(3-Methylphenoxy)propanoic acid is the Williamson ether synthesis, an Sₙ2 reaction between the sodium salt of m-cresol and an ester of 2-bromopropanoic acid, followed by hydrolysis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis mCresol m-Cresol mCresolate Sodium m-cresolate mCresol->mCresolate Base Base (e.g., NaH, NaOH) BromoEster Ethyl 2-bromopropanoate ProductEster Ethyl 2-(3-methylphenoxy)propanoate BromoEster->ProductEster FinalProduct 2-(3-Methylphenoxy)propanoic acid ProductEster->FinalProduct Hydrolysis Base/Acid Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: General workflow for Williamson ether synthesis of the target acid.

Synthesis Troubleshooting FAQs

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield in a Williamson synthesis is a classic problem that typically points to one of three areas: the nucleophile, the electrophile, or competing side reactions.

  • Inefficient Deprotonation: The m-cresol must be fully deprotonated to form the phenoxide nucleophile. If using a base like sodium hydroxide (NaOH) in a solvent like ethanol, an equilibrium exists. Using a stronger, non-reversible base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) ensures complete conversion to the highly reactive nucleophile.

  • Poor Electrophile Quality: The ethyl 2-bromopropanoate should be pure. Old reagents can decompose. Verify its purity by NMR before use.

  • Side Reaction (Elimination): The Williamson synthesis is an Sₙ2 reaction, which competes with the E2 elimination pathway.[5][6] While the substrate here is secondary, which can be prone to elimination, the phenoxide is a relatively weak base, which favors substitution. However, if you use a hindered or stronger base, or run the reaction at excessively high temperatures, elimination can increase, forming ethyl acrylate.

  • Moisture: Water in the reaction will quench the strong base (like NaH) and protonate the phenoxide, reducing the concentration of the active nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.

G Start Low Yield Observed CheckBase Was a strong, non-nucleophilic base (e.g., NaH) used? Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase CheckSolvent Was the solvent anhydrous? YesSolvent Yes CheckSolvent->YesSolvent NoSolvent No CheckSolvent->NoSolvent CheckTemp Was the reaction temperature too high? YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckPurity Are starting materials pure? Result4 Check starting material purity via NMR/GC-MS. CheckPurity->Result4 YesBase->CheckSolvent Result1 Consider using NaH in THF/DMF for complete deprotonation. NoBase->Result1 YesSolvent->CheckTemp Result2 Dry solvents and bake glassware. Moisture quenches reagents. NoSolvent->Result2 Result3 High temps favor E2 elimination. Run at moderate temp (e.g., 50-80°C). YesTemp->Result3 NoTemp->CheckPurity

Caption: Decision tree for troubleshooting low synthesis yield.

Q2: My crude ¹H NMR spectrum shows unreacted m-cresol after workup. How do I remove it?

A2: This is a common purification challenge. Since both your starting material (m-cresol, pKa ~10) and your product (a carboxylic acid, pKa ~3-4) are acidic, a simple acid-base extraction is highly effective.

Protocol: Acid-Base Extraction for Purification
  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weaker base will selectively deprotonate the more acidic carboxylic acid product, pulling it into the aqueous layer as its sodium salt. The less acidic m-cresol will remain in the organic layer.

  • Separate Layers: Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer (containing m-cresol and other neutral impurities).

  • Acidify: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is ~1-2. Your product will precipitate out as the neutral carboxylic acid.

  • Isolate: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q3: Instead of a solid, my product "oiled out" during crystallization. What should I do?

A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Causality: The molecules crash out of solution as a liquid phase (the oil) instead of forming an ordered crystal lattice. This often traps impurities.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, then allow it to cool to room temperature very slowly, followed by gradual cooling in a refrigerator. Slow cooling is critical for crystal nucleation.

    • Add a Co-solvent: Introduce a "poorer" solvent (one in which your compound is less soluble) dropwise to the heated solution until it just becomes cloudy. Then add a drop of the "good" solvent to clarify and cool slowly. A common system is Toluene/Heptane.

    • Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed crystal.

    • Trituration: If all else fails, remove the solvent under reduced pressure, add a small amount of a solvent in which the compound is poorly soluble (e.g., cold hexanes), and vigorously agitate with a spatula. This can sometimes induce crystallization.

Section 2: Chiral Resolution

2-(3-Methylphenoxy)propanoic acid is a chiral molecule. For many applications, particularly in pharmaceuticals or agrochemicals, isolating a single enantiomer is essential, as biological activity is often stereospecific.[7][8]

Chiral Resolution Troubleshooting FAQs

Q1: I'm attempting a diastereomeric salt crystallization with a chiral amine, but I'm getting poor results. What can I optimize?

A1: This is a multi-variable optimization problem. Success depends on the "lock-and-key" fit between your acid and the resolving agent, and the differential solubility of the resulting diastereomeric salts.

  • Choice of Resolving Agent: Not all chiral amines work equally well. Screen a variety of commercially available, inexpensive agents (e.g., (R/S)-1-phenylethylamine, (R/S)-α-methylbenzylamine, brucine). The interaction is non-covalent and highly specific.

  • Solvent Selection is Critical: The key is finding a solvent where one diastereomeric salt is significantly less soluble than the other. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Stoichiometry: Using exactly 0.5 equivalents of the resolving agent can sometimes be beneficial. This ensures that only the less soluble salt crystallizes, leaving the other enantiomer of your acid and the excess resolving agent in the mother liquor.

IssuePossible Cause(s)Troubleshooting Steps
No Crystals Form Solution is not supersaturated; inappropriate solvent.Concentrate the solution; cool to a lower temperature; try a different solvent where the salts are less soluble.[9]
Both Diastereomers Crystallize Solubilities are too similar in the chosen solvent.Screen a new solvent or solvent mixture; try fractional crystallization.
Low Enantiomeric Excess (e.e.) Poor diastereomeric discrimination; co-precipitation.Screen different chiral resolving agents; ensure slow, controlled cooling to prevent trapping of the more soluble salt.

Q2: My chiral HPLC is showing poor or no separation of enantiomers. How can I improve the resolution?

A2: Chiral HPLC separation relies on transient, diastereomeric interactions between your analyte and the chiral stationary phase (CSP). Optimizing the mobile phase is the most effective way to influence these interactions.[10]

  • Causality: The mobile phase composition affects how your analyte partitions between the mobile and stationary phases. Modifiers can interact with your analyte or the CSP, altering the chiral recognition mechanism.

  • Troubleshooting Steps:

    • Change the Alcohol Modifier: If using a normal-phase mobile phase (e.g., Hexane/Isopropanol), try switching the alcohol to ethanol or n-butanol. This alters the hydrogen bonding interactions.

    • Add an Acidic Modifier: For acidic analytes like this one, adding a small amount (0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[9] This suppresses the deprotonation of the carboxylic acid, leading to more consistent interactions with the CSP and dramatically improved peak shape.

    • Screen Different CSPs: If mobile phase optimization fails, the CSP may not be suitable. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are excellent starting points for a wide range of chiral molecules.[9][11]

Caption: Common issues and initial solutions for chiral HPLC optimization.

Section 3: Analytical Characterization

Accurate characterization is non-negotiable. Unexpected analytical results often indicate impurities or structural misassignments.

Analytical Troubleshooting FAQs

Q1: My ¹³C NMR spectrum has more peaks than expected. What could they be?

A1: The structure of 2-(3-Methylphenoxy)propanoic acid has 10 carbons, but due to the plane of symmetry in the phenyl ring, some carbons are chemically equivalent. You should expect to see 9 distinct signals.

  • Expected Signals:

    • ~175-185 ppm: Carboxylic acid carbonyl (C1)

    • ~158 ppm: Aromatic C-O (C1')

    • ~140 ppm: Aromatic C-CH₃ (C3')

    • ~130 ppm: Aromatic C-H (C5')

    • ~122 ppm: Aromatic C-H (C6')

    • ~117 ppm: Aromatic C-H (C4')

    • ~113 ppm: Aromatic C-H (C2')

    • ~70-75 ppm: Chiral center methine (C2)

    • ~21 ppm: Methyl on the ring

    • ~18 ppm: Methyl on the propanoic chain

  • Extra Peaks: If you see more than 10 signals, it strongly suggests the presence of impurities or isomers. Common culprits include:

    • Unreacted m-cresol: Will have its own distinct set of aromatic and methyl signals.

    • Solvent Peaks: Residual solvents from workup (e.g., ethyl acetate, DCM) are common. The solvent used for the NMR itself (e.g., CDCl₃ at 77 ppm) will also be present.[12]

    • Positional Isomers: If the starting phenol was impure (e.g., containing o-cresol or p-cresol), you will have synthesized 2-(2-methylphenoxy)- or 2-(4-methylphenoxy)propanoic acid isomers, which will have very similar but distinct NMR spectra.

Q2: The melting point of my product is sharp, but lower than the literature value. Is it pure?

A2: A sharp melting point is a good indicator of purity, but a depression in the value, even if sharp, usually signifies the presence of a significant impurity. This is a colligative property known as melting point depression. However, another possibility exists for chiral compounds:

  • The Racemate vs. the Enantiomer: The racemic mixture (a 1:1 mix of both enantiomers) can have a different melting point than the pure enantiomer. Racemates can crystallize as a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (a well-ordered lattice containing both enantiomers). These different crystal forms have different lattice energies and thus different melting points. It is crucial to compare your experimental value to the correct literature value—either for the racemate or the pure enantiomer, depending on what you intended to synthesize.

References

  • Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Eureka. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Wikipedia. (2023, December 27). Mecoprop. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Mecoprop-P. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (2009, May). Mecoprop - Hazardous Substance Fact Sheet. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubMed. (1989, January 6). Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021, July 28). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. Retrieved February 2, 2026, from [Link]

  • SIELC. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, November 18). Williamson ether synthesis. Retrieved February 2, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved February 2, 2026, from [Link]_ carboxylic_acids.htm

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(3-Methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-(3-Methylphenoxy)propanoic acid, a molecule of interest in various research and development pipelines. As a chiral carboxylic acid, its analysis presents unique challenges that necessitate a thorough understanding of various analytical techniques. This document moves beyond a simple listing of protocols to offer a causal explanation behind experimental choices, ensuring a self-validating system of analysis.

Introduction: The Analytical Imperative for 2-(3-Methylphenoxy)propanoic Acid

2-(3-Methylphenoxy)propanoic acid possesses a stereogenic center, meaning it can exist as two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to not only quantify the total amount of the active pharmaceutical ingredient (API) but also to determine its enantiomeric purity is critical. The validation of analytical methods for this compound must demonstrate suitability for its intended purpose, be it for routine quality control, stability studies, or pharmacokinetic analysis.[1] This guide will explore and compare the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, all within the framework of international regulatory guidelines.[2]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and selectivity).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like 2-(3-Methylphenoxy)propanoic acid. Its versatility allows for both achiral and chiral separations.

Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is the preferred mode due to the moderate polarity of the analyte. A C18 stationary phase provides a hydrophobic environment for the retention of the molecule, while a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, facilitates elution. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]

Alternatives and their Rationale: For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are often effective for the separation of phenoxypropanoic acid enantiomers.[1] An alternative approach is indirect chiral separation, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4]

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a carboxylic acid like 2-(3-Methylphenoxy)propanoic acid, derivatization is typically required to increase its volatility and thermal stability.

Causality of Method Choice: The carboxylic acid group makes the analyte polar and prone to thermal degradation in the GC inlet. Derivatization, commonly through esterification (e.g., with methanol to form the methyl ester), masks the polar functional group, rendering the molecule more amenable to GC analysis.[5] Flame Ionization Detection (FID) offers a robust and linear response for quantitative analysis, while Mass Spectrometry (MS) provides definitive identification based on the fragmentation pattern.

Alternatives and their Rationale: While GC-FID is suitable for routine quantification, GC-MS is invaluable for impurity profiling and identification of unknown degradants. The mass spectrum provides structural information that is highly specific.

Spectroscopic Methods: Essential for Structural Elucidation and Qualitative Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of 2-(3-Methylphenoxy)propanoic acid.

Causality of Method Choice: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. This is crucial for confirming the identity of the synthesized compound and for identifying impurities. IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of 2-(3-Methylphenoxy)propanoic acid and its analogs. The data is compiled from published methods for similar phenoxypropanoic acids and organic acids.

ParameterHPLC-UV (Achiral)Chiral HPLC-UVGC-FID (after derivatization)GC-MS (after derivatization)
Linearity (r²) > 0.999> 0.998> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%90 - 110%
Precision (%RSD) < 2%< 3%< 5%< 10%
LOD 0.1 - 1 µg/mL0.1 - 1 µg/mL1 - 10 ng/mL0.1 - 1 ng/mL
LOQ 0.3 - 3 µg/mL0.3 - 3 µg/mL3 - 30 ng/mL0.3 - 3 ng/mL
Specificity GoodExcellentGoodExcellent
Throughput ModerateLow to ModerateHighModerate

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques, grounded in established practices and regulatory expectations.

Validated RP-HPLC Method for Achiral Analysis

This protocol is designed for the quantification of 2-(3-Methylphenoxy)propanoic acid in a drug substance.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v). The aqueous portion should be prepared by adding 1 mL of 85% phosphoric acid to 1 L of water and then mixing with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-(3-Methylphenoxy)propanoic acid reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[2]

Chiral HPLC Method for Enantiomeric Purity

This protocol is essential for determining the enantiomeric excess of the desired stereoisomer.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid). The exact ratio needs to be optimized for the specific chiral column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare solutions of the racemate and the pure enantiomer to determine the elution order and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Validation: Validate for specificity (baseline resolution of enantiomers), linearity of the minor enantiomer, and LOQ for the minor enantiomer.

GC-MS Method for Identification and Quantification

This protocol requires derivatization of the analyte prior to analysis.

Methodology:

  • Derivatization (Esterification):

    • To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl ester with 2 mL of hexane.

    • Use the hexane layer for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 400 m/z.

  • Identification: Compare the retention time and mass spectrum of the sample peak with that of a derivatized reference standard.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making for method selection.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting Define Analytical\nTarget Profile (ATP) Define Analytical Target Profile (ATP) Select Analytical\nTechnique (HPLC, GC, etc.) Select Analytical Technique (HPLC, GC, etc.) Define Analytical\nTarget Profile (ATP)->Select Analytical\nTechnique (HPLC, GC, etc.) Optimize Method\nParameters Optimize Method Parameters Select Analytical\nTechnique (HPLC, GC, etc.)->Optimize Method\nParameters Validation Protocol Validation Protocol Optimize Method\nParameters->Validation Protocol Execute Validation\nExperiments Execute Validation Experiments Validation Protocol->Execute Validation\nExperiments Specificity Specificity Execute Validation\nExperiments->Specificity Linearity & Range Linearity & Range Execute Validation\nExperiments->Linearity & Range Accuracy Accuracy Execute Validation\nExperiments->Accuracy Precision Precision Execute Validation\nExperiments->Precision LOD & LOQ LOD & LOQ Execute Validation\nExperiments->LOD & LOQ Robustness Robustness Execute Validation\nExperiments->Robustness Analyze Results vs.\nAcceptance Criteria Analyze Results vs. Acceptance Criteria Specificity->Analyze Results vs.\nAcceptance Criteria Linearity & Range->Analyze Results vs.\nAcceptance Criteria Accuracy->Analyze Results vs.\nAcceptance Criteria Precision->Analyze Results vs.\nAcceptance Criteria LOD & LOQ->Analyze Results vs.\nAcceptance Criteria Robustness->Analyze Results vs.\nAcceptance Criteria Validation Report Validation Report Analyze Results vs.\nAcceptance Criteria->Validation Report Method Implementation\n& Continuous Monitoring Method Implementation & Continuous Monitoring Validation Report->Method Implementation\n& Continuous Monitoring

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Analyte Properties:\n2-(3-Methylphenoxy)propanoic acid Analyte Properties: 2-(3-Methylphenoxy)propanoic acid Is the analyte\nthermally stable & volatile? Is the analyte thermally stable & volatile? Analyte Properties:\n2-(3-Methylphenoxy)propanoic acid->Is the analyte\nthermally stable & volatile? Is structural\nconfirmation needed? Is structural confirmation needed? Analyte Properties:\n2-(3-Methylphenoxy)propanoic acid->Is structural\nconfirmation needed? HPLC HPLC Is the analyte\nthermally stable & volatile?->HPLC No GC (with derivatization) GC (with derivatization) Is the analyte\nthermally stable & volatile?->GC (with derivatization) Yes Is chiral separation\nrequired? Is chiral separation required? Chiral HPLC Chiral HPLC Is chiral separation\nrequired?->Chiral HPLC Yes Achiral HPLC Achiral HPLC Is chiral separation\nrequired?->Achiral HPLC No Spectroscopy (NMR, IR) Spectroscopy (NMR, IR) Is structural\nconfirmation needed?->Spectroscopy (NMR, IR) Yes HPLC->Is chiral separation\nrequired?

Caption: Decision Tree for Method Selection.

Conclusion: A Framework for Trustworthy Analytical Data

The validation of an analytical method for 2-(3-Methylphenoxy)propanoic acid is a multifaceted process that demands a deep understanding of the analyte's chemistry and the principles of different analytical techniques. This guide has provided a comparative framework for selecting and validating appropriate methods, emphasizing the rationale behind experimental choices. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a critical component in the journey from discovery to market.

References

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. [Link]

  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Semantic Scholar. [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]

  • Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. PubMed Central. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. JPPRes. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray. MDAT. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. ResearchGate. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. [Link]

  • Propanoic acid, 2-methyl-. the NIST WebBook. [Link]

  • Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods. OUCI. [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Regular Article. [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. [Link]

  • NMR spectrum of methyl propanoate. Learning Science. - YouTube. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. SCION Instruments. [Link]

Sources

Comparative

A Comparative Analysis of Phenoxy Herbicides for Broadleaf Weed Control

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation The development and application of phenoxy herbicides marked a revolutionary step in selective weed management, fundamentally cha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation

The development and application of phenoxy herbicides marked a revolutionary step in selective weed management, fundamentally changing agricultural productivity.[1] This guide provides a comprehensive comparative study of common phenoxy herbicides, offering researchers, scientists, and crop protection professionals a detailed examination of their performance against broadleaf weeds. We will delve into their mechanism of action, compare the efficacy of key phenoxy herbicides, and provide standardized protocols for their evaluation.

The Synthetic Auxin Mechanism: A Double-Edged Sword

Phenoxy herbicides are classified as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3][4] This mimicry is the basis of their herbicidal action. In susceptible broadleaf plants, these synthetic auxins bind to auxin receptors, leading to an overstimulation of growth-regulating pathways.[5][6] This disruption results in uncontrolled cell division and elongation, causing characteristic symptoms like stem and petiole twisting (epinasty), leaf cupping, and ultimately, plant death due to metabolic exhaustion.[6][7]

The selectivity of phenoxy herbicides for broadleaf weeds over grasses is a key attribute. This is primarily due to differences in vascular structure and metabolic pathways. Grasses possess a vascular arrangement and metabolic processes that allow them to more effectively metabolize and tolerate these synthetic auxins.[6]

Synthetic Auxin Mechanism of Action cluster_0 Broadleaf Weed Cell cluster_1 Grass Cell Phenoxy Herbicide Phenoxy Herbicide Auxin Receptor Auxin Receptor Phenoxy Herbicide->Auxin Receptor Binds to Uncontrolled Growth Uncontrolled Growth Auxin Receptor->Uncontrolled Growth Triggers Plant Death Plant Death Uncontrolled Growth->Plant Death Leads to Phenoxy Herbicide_Grass Phenoxy Herbicide Metabolism Metabolism Phenoxy Herbicide_Grass->Metabolism Rapid Tolerance Tolerance Metabolism->Tolerance

Caption: Mechanism of phenoxy herbicide action in broadleaf weeds versus grasses.

A Comparative Look at Key Phenoxy Herbicides

The most well-known phenoxy herbicides include 2,4-D (2,4-dichlorophenoxyacetic acid), MCPA ((4-chloro-2-methylphenoxy)acetic acid), and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid).[2] While they share a common mode of action, their chemical structures and resulting efficacy against specific weed species can differ.

HerbicideChemical StructureKey Characteristics & Efficacy
2,4-D 2,4-dichlorophenoxyacetic acidOne of the first and most widely used phenoxy herbicides.[2] It is effective against a broad spectrum of annual and perennial broadleaf weeds.[1]
MCPA (4-chloro-2-methylphenoxy)acetic acidOften used in cereal crops and grasslands.[4] It provides good control of many common broadleaf weeds and is sometimes perceived as being safer on certain crops compared to 2,4-D.
Dichlorprop (2,4-DP) 2-(2,4-dichlorophenoxy)propanoic acidAn analogue of 2,4-D, it is often used in mixtures with other herbicides to broaden the weed control spectrum.[2] The addition of a methyl group creates a chiral center, with the (2R)-isomer being the biologically active form.[2]

Table 1: Comparison of Common Phenoxy Herbicides.

The differences in the molecular structure, such as the number and position of chlorine atoms on the aromatic ring, can influence the herbicide's activity, physicochemical properties, and toxicity.[8][9]

Experimental Evaluation of Herbicide Efficacy

To objectively compare the performance of phenoxy herbicides, rigorous and standardized experimental protocols are essential. Both greenhouse and field trials are necessary to obtain a comprehensive understanding of a herbicide's efficacy.

Greenhouse Bioassay for Herbicide Efficacy

Greenhouse bioassays provide a controlled environment to assess the intrinsic activity of herbicides on specific weed species.

Protocol:

  • Plant Preparation: Grow target broadleaf weed species in pots containing a standardized soil mix. Ensure uniform growth to the 2-4 leaf stage.

  • Herbicide Application: Prepare a series of dilutions for each phenoxy herbicide being tested. Apply the herbicides using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Environmental Control: Maintain consistent temperature, humidity, and light conditions throughout the experiment.

  • Efficacy Assessment: At set time intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete kill). Additionally, measure plant biomass (fresh and dry weight) to quantify the herbicidal effect.

  • Data Analysis: Analyze the data to determine the effective dose (ED) values, such as the ED50 (the dose required to achieve 50% control).

Greenhouse Bioassay Workflow Start Start Plant Preparation Plant Preparation Start->Plant Preparation Herbicide Application Herbicide Application Plant Preparation->Herbicide Application Controlled Environment Controlled Environment Herbicide Application->Controlled Environment Efficacy Assessment Efficacy Assessment Controlled Environment->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis End End Data Analysis->End

Caption: Standardized workflow for a greenhouse herbicide efficacy bioassay.

Field Trials for Performance Validation

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions, taking into account environmental variables and crop-weed competition.

Protocol:

  • Site Selection: Choose a field with a natural and uniform infestation of the target broadleaf weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.[10] Treatments should include different phenoxy herbicides at various application rates, a weedy check (untreated), and a weed-free check (hand-weeded).

  • Application: Apply the herbicides at the recommended crop and weed growth stage using calibrated field plot sprayers.

  • Data Collection:

    • Weed Control: Assess weed density and biomass at regular intervals.

    • Crop Tolerance: Evaluate any signs of phytotoxicity on the crop, such as stunting, discoloration, or malformation.

    • Yield: At the end of the growing season, harvest the plots to determine the crop yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine significant differences between treatments.

The Challenge of Herbicide Resistance

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[11] While phenoxy herbicides have been used for over 70 years, the number of weed species that have developed resistance is relatively low compared to other herbicide classes.[1] However, cases of resistance have been reported.[12]

The development of resistance is a significant concern for sustainable weed management.[13] Strategies to mitigate resistance include rotating herbicides with different modes of action, using tank mixtures of herbicides, and integrating non-chemical weed control methods.[11] Interestingly, some research has shown that recurrent selection with low doses of 2,4-D can lead to the rapid evolution of resistance in wild radish.[12]

Conclusion and Future Perspectives

Phenoxy herbicides remain a vital tool for the selective control of broadleaf weeds in numerous agricultural systems.[14] Their efficacy is rooted in their ability to mimic natural plant auxins, leading to lethal, uncontrolled growth in susceptible species.[3] While 2,4-D, MCPA, and Dichlorprop share this fundamental mechanism, their performance can vary depending on the target weed species and environmental conditions.

For researchers and professionals in the field, a thorough understanding of the comparative efficacy and the principles of experimental validation is paramount. By employing rigorous testing protocols, it is possible to make informed decisions for effective and sustainable weed management strategies. The ongoing challenge of herbicide resistance underscores the importance of responsible stewardship and the continued exploration of integrated weed management practices.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Phenoxy Herbicides Work.
  • Wikipedia. Phenoxy herbicide.
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).
  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Nufarm. PHENOXIES.
  • ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides.
  • Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023).
  • Cambridge University Press & Assessment. The Phenoxy Herbicides.
  • Australian Herbicide Resistance Initiative (AHRI). Low dose phenoxy resistance. (2016).
  • Benchchem. Comparative Efficacy of Mecoprop vs. 2,4-D on Broadleaf Weeds: A Scientific Review.
  • 24d.info. Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management.
  • Government of Canada. Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993).
  • PNAS. Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes.
  • SID. Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran.
  • Deciphering the evolution of herbicide resistance in weeds.
  • ASACIM. 2,4-D Past, Present, and Future: A Review.
  • MDPI. Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
  • CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. (2022).
  • Cambridge University Press. Synergistic interactions of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant kochia (Bassia scoparia L.). (2023).
  • ResearchGate. Determination of Efficacy of Broad Leaf Herbicides on Various Weed Floras in Wheat Field under Rain Fed Production System. (2023).
  • Development of herbicide resistant crops through induced mutations. (2015).
  • APVMA. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020).
  • Testing for and Deactivating Herbicide Residues.

Sources

Validation

A Comparative Guide to the Inter-laboratory Validation of 2-(3-Methylphenoxy)propanoic Acid Analysis

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(3-Methylphenoxy)propanoic acid, a compound of interest in various research and development sectors. Recognizing the crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(3-Methylphenoxy)propanoic acid, a compound of interest in various research and development sectors. Recognizing the critical need for robust and reproducible analytical data, this document details the principles and practicalities of inter-laboratory validation. We will explore common analytical techniques, present model experimental protocols, and discuss the interpretation of validation data, thereby equipping researchers, scientists, and drug development professionals with the knowledge to establish and verify the performance of their analytical methods across different laboratories.

Introduction: The Imperative of Validated Analytical Methods

The accurate quantification of 2-(3-Methylphenoxy)propanoic acid is essential for its development and application. To ensure that analytical data is reliable and comparable across different testing sites, a process of inter-laboratory validation is indispensable. This process establishes the performance characteristics of an analytical method, providing documented evidence of its suitability for the intended purpose[1][2][3][4]. International guidelines, such as those from the International Council for Harmonisation (ICH), AOAC International, and the International Organization for Standardization (ISO), provide a framework for conducting such validation studies[2][5][6][7][8][9][10][11][12].

This guide will focus on three prevalent analytical techniques for the analysis of 2-(3-Methylphenoxy)propanoic acid:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

We will delve into the theoretical basis for each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on a hypothetical inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

The choice of analytical method is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the three techniques.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by precursor and product ion masses.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information, but derivatization can be complex.Very High; specificity is conferred by both chromatographic separation and mass transitions.
Sensitivity Good (µg/mL to high ng/mL range).Very Good (ng/mL to pg/mL range), especially with selective ion monitoring (SIM).Excellent (pg/mL to fg/mL range); the gold standard for trace analysis.
Sample Throughput High.Moderate; derivatization and longer run times can be limiting.High; often compatible with rapid chromatographic methods.
Cost Relatively low initial and operational cost.Moderate initial cost, requires gas supplies.High initial and operational cost.
Robustness Generally robust and widely available.Can be less robust due to derivatization and inlet maintenance.Robust with proper maintenance, but more complex instrumentation.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is crucial to optimize these methods for the specific matrix and instrumentation used in your laboratory.

HPLC-UV Method

This method is suitable for the routine analysis of 2-(3-Methylphenoxy)propanoic acid in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of 2-(3-Methylphenoxy)propanoic acid (e.g., 225 nm or 270 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method

This method is highly selective and sensitive, particularly for complex matrices, but requires derivatization of the acidic analyte to improve volatility.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane)

  • Solvent for extraction (e.g., ethyl acetate, hexane)

Derivatization (Example with BSTFA):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selective Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

LC-MS/MS Method

This is the most sensitive and selective method, ideal for trace-level quantification in complex biological or environmental matrices.[13]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: To be optimized for optimal separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

  • MRM Transitions: At least two transitions (quantifier and qualifier) should be monitored for the analyte and the internal standard. These are determined by direct infusion of a standard solution.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Inter-laboratory Validation Study Design

An inter-laboratory validation study is essential to assess the reproducibility of an analytical method.[1] The design of such a study should be meticulously planned and documented in a validation protocol.[8]

Key Performance Parameters to Evaluate:

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision: The degree of agreement among individual test results. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]

    • Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, or on different equipment.[1][5]

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[5][8]

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Hypothetical Inter-laboratory Study Results

The following tables present simulated data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) to validate the three analytical methods.

Table 1: Accuracy (% Recovery) and Precision (%RSD)

Method Lab Concentration 1 (Low) Concentration 2 (Medium) Concentration 3 (High)
Recovery (RSD) Recovery (RSD) Recovery (RSD)
HPLC-UV Lab A98.5% (2.1%)101.2% (1.5%)99.8% (1.2%)
Lab B97.9% (2.5%)100.5% (1.8%)100.1% (1.4%)
Lab C102.1% (2.8%)99.3% (1.6%)101.5% (1.3%)
GC-MS Lab A99.2% (1.5%)100.8% (1.1%)99.5% (0.9%)
Lab B98.8% (1.8%)101.1% (1.3%)100.3% (1.0%)
Lab C100.5% (2.0%)99.7% (1.2%)100.9% (0.8%)
LC-MS/MS Lab A100.3% (0.9%)99.9% (0.6%)100.1% (0.5%)
Lab B99.7% (1.2%)100.2% (0.8%)99.8% (0.6%)
Lab C101.0% (1.5%)100.5% (0.7%)100.3% (0.4%)

Table 2: Summary of Method Performance Characteristics

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.998> 0.999> 0.999
Range (µg/mL) 0.1 - 1000.01 - 500.001 - 10
LOD (µg/mL) 0.030.0030.0003
LOQ (µg/mL) 0.10.010.001
Reproducibility (%RSD) < 5%< 4%< 3%

Visualizing the Workflow

Diagrams can effectively illustrate the procedural flow of each analytical method and the overarching validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dissolution Sample Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Sample Extraction (e.g., SPE) Dilution Dilution Extraction->Dilution Injection LC Injection Dilution->Injection Separation UPLC/HPLC Separation Injection->Separation Detection Tandem MS (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS analytical workflow.

Validation_Process cluster_planning Planning Phase cluster_execution Execution Phase (Inter-laboratory) cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol DefineParams Define Performance Parameters & Acceptance Criteria Protocol->DefineParams LabA Laboratory A DefineParams->LabA LabB Laboratory B DefineParams->LabB LabC Laboratory C DefineParams->LabC Stats Statistical Analysis of Data LabA->Stats LabB->Stats LabC->Stats Compare Compare Against Acceptance Criteria Stats->Compare Report Generate Validation Report Compare->Report

Caption: Inter-laboratory validation process.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for 2-(3-Methylphenoxy)propanoic acid is a critical step in ensuring data quality and consistency.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis in less complex matrices.

  • GC-MS offers higher selectivity and sensitivity, making it a good choice for more challenging samples, though it requires a derivatization step.

  • LC-MS/MS provides the highest level of sensitivity and specificity and is the preferred method for trace-level quantification in complex matrices.

The choice of method should be based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. Regardless of the method chosen, a thorough inter-laboratory validation study, guided by international standards, is paramount to ensure the generation of reliable and reproducible data.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • SIELC Technologies. (2018). Propanoic acid, 2-methylpropyl ester.
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Organic Syntheses. 2-phenylpropionic acid.
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements.
  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer.
  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Phenomenex. Chiral HPLC Separations.
  • International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures.
  • AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Innovation.world. ISO 5725 Definition Of Accuracy.
  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • A3P. Some good validation practices for analytical procedures.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • AOAC International. AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's.
  • BSI Group. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results.
  • ResearchGate. (2010). 3-(2-Formylphenoxy)propanoic acid.
  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
  • iTeh Standards. (1994). ISO 5725-6:1994 - Accuracy (trueness and precision) of measurement methods and results — Part 6: Use in practice of.
  • AOAC International. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Shimadzu. 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • AOAC International. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods.
  • International Council for Harmonisation. Quality Guidelines.
  • Scribd. Iso 5725 1 1994e Accuracy Trueness and Precision of Measurement Methods and Results Part1 General Principles and Definitionspdf PDF.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

comparing the degradation pathways of 2-(3-Methylphenoxy)propanoic acid and 2,4-D

Executive Summary This guide provides a mechanistic comparison of the degradation pathways of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(3-Methylphenoxy)propanoic acid (3-MPPA) . While both compounds share a phenoxy a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic comparison of the degradation pathways of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(3-Methylphenoxy)propanoic acid (3-MPPA) . While both compounds share a phenoxy acid core, their divergent structural features—specifically the aliphatic tail length (acetic vs. propanoic) and ring substituents (chloro vs. methyl)—dictate distinct enzymatic fates.

Key Technical Takeaways:

  • Ether Cleavage: 2,4-D degradation is initiated by the non-stereospecific TfdA dioxygenase. In contrast, 3-MPPA requires enantioselective RdpA/SdpA dioxygenases due to its chiral center.

  • Ring Cleavage: The chlorinated ring of 2,4-D drives degradation via the Ortho-cleavage (intradiol) pathway to avoid toxic metabolite accumulation. The methylated ring of 3-MPPA typically follows the Meta-cleavage (extradiol) pathway.

  • Metabolic End-Products: 2,4-D yields succinate and chloromaleylacetate; 3-MPPA yields pyruvate and acetaldehyde/acetate.

Chemical Identity & Structural Determinants[1][2][3]

The degradation kinetics are governed by two structural variables: the chirality introduced by the propanoic acid tail and the electronic effects of the ring substituents.

Feature2,4-D2-(3-Methylphenoxy)propanoic Acid (3-MPPA)
Structure 2,4-Dichlorophenoxyacetic acid2-(3-Methylphenoxy)propanoic acid
Side Chain Acetic acid (Achiral)Propanoic acid (Chiral center at C2)
Ring Substituents 2,4-Dichloro (Electron-withdrawing)3-Methyl (Electron-donating)
Primary Enzyme TfdA (α-KG dependent dioxygenase)RdpA (R-specific) / SdpA (S-specific)
Ring Cleavage Ortho-cleavage (Intradiol)Meta-cleavage (Extradiol)
Primary Metabolite 2,4-Dichlorophenol (2,4-DCP)3-Methylphenol (m-Cresol)

Primary Degradation: Ether Bond Cleavage

The initial step for both compounds is the oxidative cleavage of the ether bond, but the enzymatic machinery differs significantly due to chirality.

2,4-D Pathway (The TfdA Mechanism)

The tfdA gene encodes an


-ketoglutarate-dependent dioxygenase. It couples the decarboxylation of 

-ketoglutarate to the hydroxylation of the acetate side chain, creating an unstable hemiacetal that spontaneously collapses.
  • Reaction: 2,4-D + O

    
     + 
    
    
    
    -KG
    
    
    2,4-Dichlorophenol + Glyoxylate + Succinate + CO
    
    
  • Specificity: TfdA is generally non-stereospecific as 2,4-D is achiral.

3-MPPA Pathway (The Enantioselective Switch)

Because 3-MPPA possesses a chiral carbon, bacterial communities often utilize distinct enzymes for each enantiomer.

  • RdpA (R-Dichlorprop Dioxygenase): Specifically cleaves (R)-3-MPPA.

  • SdpA (S-Dichlorprop Dioxygenase): Specifically cleaves (S)-3-MPPA.

  • Isomerization: Some Sphingomonas strains possess a racemase (TfdEI) that converts the biologically recalcitrant (S)-isomer into the (R)-isomer if only RdpA is present.

  • Reaction: (R/S)-3-MPPA + O

    
     + 
    
    
    
    -KG
    
    
    3-Methylphenol + Pyruvate + Succinate + CO
    
    

Secondary Degradation: Ring Cleavage Divergence

Once the ether bond is severed, the resulting phenols (2,4-DCP and 3-Methylphenol) undergo hydroxylation to catechols. Here, the pathway bifurcates based on the ring substituent to prevent the formation of dead-end toxic metabolites.

The Chlorinated Path (Ortho-Cleavage)

2,4-Dichlorophenol is hydroxylated to 3,5-dichlorocatechol.

  • Enzyme: Chlorocatechol 1,2-dioxygenase (tfdC).

  • Mechanism: Intradiol cleavage (bond breaks between hydroxyl groups).

  • Rationale: Meta-cleavage of chlorinated catechols yields acyl halides, which are highly reactive and toxic to the cell (suicide substrates). Therefore, the ortho pathway is strictly conserved for 2,4-D.

The Methylated Path (Meta-Cleavage)

3-Methylphenol is hydroxylated to 3-methylcatechol.

  • Enzyme: Catechol 2,3-dioxygenase (C23O).

  • Mechanism: Extradiol cleavage (bond breaks adjacent to hydroxyl groups).

  • Rationale: Methyl-substituted catechols are efficiently processed via meta-cleavage. If 3-methylcatechol enters the ortho pathway, it forms 2-methyl-muconolactone, a "dead-end" metabolite that inhibits enzyme function.[1] Thus, 3-MPPA degradation favors the meta route.

Pathway Visualization

DegradationPathways D24 2,4-D (Achiral) Inter1 2,4-Dichlorophenol D24->Inter1 TfdA (Ether Cleavage) MPPA 3-MPPA (Chiral R/S) Inter2 3-Methylphenol (m-Cresol) MPPA->Inter2 RdpA / SdpA (Enantioselective) Cat1 3,5-Dichlorocatechol Inter1->Cat1 Phenol Hydroxylase Cat2 3-Methylcatechol Inter2->Cat2 Phenol Hydroxylase End1 Ortho-Cleavage (cis,cis-muconate path) Cat1->End1 TfdC (Intradiol) Avoids Acyl Halide toxicity Cat2->End1 Dead-End Pathway (Inhibition) End2 Meta-Cleavage (HMS path) Cat2->End2 C23O (Extradiol) Avoids Methyl-lactone dead-end

Figure 1: Divergent degradation logic. 2,4-D follows the Ortho-pathway to manage chlorine toxicity, while 3-MPPA follows the Meta-pathway to efficiently metabolize the methyl group.

Experimental Protocols

To validate these pathways in a research setting, the following self-validating protocols are recommended.

Protocol A: Differential Biodegradation Assay (HPLC)

Objective: Distinguish between 2,4-D and 3-MPPA degradation rates and identify intermediate phenols.

  • Inoculum Preparation:

    • Cultivate Cupriavidus necator JMP134 (2,4-D degrader) and Sphingomonas sp. (3-MPPA degrader) in Minimal Salts Medium (MSM).

    • Wash cells 2x with phosphate buffer (pH 7.2) to remove residual carbon.

  • Setup:

    • Prepare 100 mL MSM flasks containing 100 mg/L of substrate (2,4-D or 3-MPPA).

    • Inoculate to OD

      
       = 0.1.
      
    • Incubate at 30°C, 150 rpm.

  • Sampling & Extraction:

    • Sample 1 mL every 4 hours.

    • Acidify to pH 2.0 with H

      
      SO
      
      
      
      to stop reaction and protonate acids.
    • Extract with ethyl acetate (1:1 v/v).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (5

      
      m, 4.6 x 250 mm).
      
    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% H

      
      PO
      
      
      
      .
    • Detection: UV at 280 nm (phenols) and 230 nm (parent acids).

  • Validation Check:

    • 2,4-D: Appearance of peak at RT corresponding to 2,4-Dichlorophenol.

    • 3-MPPA: Appearance of peak corresponding to 3-Methylphenol.

    • Control: Sterile flask must show <2% loss over 48h.

Protocol B: Enzyme Specificity Assay (Resting Cell)

Objective: Confirm enantioselectivity of 3-MPPA degradation.

  • Substrate: Use racemic (R,S)-3-MPPA.

  • Reaction: Incubate resting cells (OD

    
     = 1.0) with 0.5 mM racemic substrate.
    
  • Chiral Analysis:

    • Centrifuge sample; analyze supernatant.

    • Use a Chiral-HPLC column (e.g., Chirex 3126 or equivalent).

    • Mobile Phase: 2 mM CuSO

      
       in water:acetonitrile (85:15).
      
  • Interpretation:

    • If only (R)-peak decreases: Strain expresses RdpA .

    • If only (S)-peak decreases: Strain expresses SdpA .

    • If both decrease simultaneously: Strain possesses both enzymes or a racemase.

References

  • Müller, T. A., et al. (2006). "Structural basis for the enantiospecificities of R- and S-specific phenoxypropionate/alpha-ketoglutarate dioxygenases." Journal of Molecular Biology. Link

  • Pieper, D. H., et al. (1988). "Metabolism of 3-methylcatechol by Pseudomonas strains." Archives of Microbiology. Link

  • Fukumori, F., & Hausinger, R. P. (1993). "Alcaligenes eutrophus JMP134 '2,4-D' tfdA gene encodes a ferrous ion-dependent 2-oxoglutarate dioxygenase." Journal of Bacteriology. Link

  • Lappin, H. M., et al. (1985). "Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by a synergistic microbial community." Applied and Environmental Microbiology. Link

  • Schleinitz, K. M., et al. (2004). "Localization and characterization of the alpha-ketoglutarate-dependent (R)-dichlorprop dioxygenase gene (rdpA) in Sphingomonas herbicidovorans MH." Applied and Environmental Microbiology. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Enantioselective Degradation of 2-(3-Methylphenoxy)propanoic Acid

This guide provides a comprehensive comparison of methodologies for assessing the enantioselective degradation of 2-(3-Methylphenoxy)propanoic acid, a chiral phenoxyalkanoic acid herbicide. While much of the available li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for assessing the enantioselective degradation of 2-(3-Methylphenoxy)propanoic acid, a chiral phenoxyalkanoic acid herbicide. While much of the available literature focuses on its chlorinated analogue, mecoprop (MCPP), the principles and techniques discussed herein are directly applicable due to their structural similarity and shared degradation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in environmental fate studies, bioremediation, and agrochemical development.

The Imperative of Enantiomer-Specific Analysis in Environmental Science

Phenoxyalkanoic acid herbicides, including 2-(3-Methylphenoxy)propanoic acid, are chiral molecules, existing as two non-superimposable mirror images known as enantiomers. It is a well-established principle that these enantiomers can exhibit different biological activities. In the case of many phenoxypropanoic acids, the herbicidal activity is predominantly associated with the (R)-enantiomer. Consequently, the environmental fate and toxicological profile of each enantiomer must be considered independently.

Microbial degradation in soil and water is a primary route of dissipation for these herbicides. Microorganisms often exhibit stereoselectivity, preferentially degrading one enantiomer over the other. This enantioselective degradation can lead to an enrichment of the less degradable and potentially less active or even more toxic enantiomer in the environment, a phenomenon that would be missed by non-chiral analytical methods. Therefore, a robust assessment of the environmental impact of chiral herbicides necessitates enantiomer-specific analysis.

Comparative Analysis of Methodologies for Quantifying Enantioselective Degradation

The accurate assessment of enantioselective degradation hinges on the analytical methodology's ability to separate and quantify the individual enantiomers of 2-(3-Methylphenoxy)propanoic acid. The two primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of phenoxypropanoic acid enantiomers due to its robustness, versatility, and high resolution. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly Used Chiral Stationary Phases:

  • Polysaccharide-based CSPs: Columns such as CHIRALCEL® and CHIRALPAK®, which are based on cellulose or amylose derivatives, are highly effective for separating a wide range of chiral compounds, including phenoxypropanoic acids.

  • Protein-based CSPs: Columns like the Enantiopac (α1-acid glycoprotein) column have also been successfully used for the direct resolution of mecoprop enantiomers.[1]

  • Pirkle-type CSPs: These phases, such as the N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine column, can also be used, sometimes requiring derivatization of the analyte.[1]

Comparison of Chiral HPLC Methods:

MethodChiral Stationary Phase (CSP)Mobile PhaseDetectionAdvantagesDisadvantages
Direct Separation Polysaccharide-based (e.g., CHIRALPAK® AD, CHIRALCEL® OD)Normal Phase (e.g., Hexane/Isopropanol/Trifluoroacetic acid) or Reversed-Phase (e.g., Acetonitrile/Water/Formic acid)UV, MS/MSHigh resolution, good reproducibility, direct analysis without derivatization.Can be expensive, method development may be required to find optimal conditions.
Indirect Separation (Derivatization) Achiral C18 columnReversed-Phase (e.g., Acetonitrile/Water)UV, MS/MSUtilizes common and less expensive columns.Requires a derivatization step with a chiral reagent, which can be time-consuming and introduce errors.
Chiral Capillary Electrophoresis (CE)

Chiral CE offers an alternative to HPLC with the advantages of high efficiency, short analysis times, and low consumption of solvents and chiral selectors. Separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Commonly Used Chiral Selectors:

  • Cyclodextrins (CDs): Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are the most common chiral selectors for separating acidic compounds like phenoxypropanoic acids.

Advantages of Chiral CE:

  • High separation efficiency and resolution.

  • Fast analysis times.

  • Low sample and reagent consumption.

Disadvantages of Chiral CE:

  • Lower concentration sensitivity compared to HPLC-UV.

  • Can be less robust than HPLC for complex matrices.

Microbial Systems for Enantioselective Degradation: A Comparative Overview

The enantioselective degradation of phenoxypropanoic acids is primarily a microbial process. Both single bacterial strains and microbial consortia have been shown to degrade these compounds with varying degrees of enantioselectivity.

Single Bacterial Strains

Several bacterial strains have been isolated that can utilize mecoprop as a sole source of carbon and energy, often exhibiting strong enantioselectivity.

  • Sphingomonas herbicidovorans : This strain is capable of degrading both enantiomers of mecoprop, but at different rates. When grown on racemic mecoprop, the (S)-enantiomer is degraded much faster than the (R)-enantiomer.[2] Interestingly, cells grown on (S)-mecoprop can degrade the (S)-enantiomer but not the (R)-enantiomer, and vice versa, suggesting the presence of distinct enzymatic systems for each enantiomer.[2]

  • Alcaligenes denitrificans : In some studies, this bacterium, initially as part of a consortium, was found to be capable of growing on mecoprop as the sole carbon source after a period of adaptation. The consortium exclusively degraded the (R)-(+)-isomer.[3]

Microbial Consortia

Microbial consortia, or mixed cultures of microorganisms, often exhibit more robust and complete degradation of xenobiotics than single strains.

  • Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis Consortium: This consortium was shown to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected.[3]

  • Synergistic Microbial Community from Wheat Roots: A community comprising Pseudomonas spp., an Alcaligenes sp., a Flavobacterium sp., and Acinetobacter calcoaceticus was capable of degrading mecoprop, although none of the individual isolates could do so alone.[4]

Comparative Degradation of Mecoprop Enantiomers by Different Microbial Systems:

Microbial SystemEnantioselectivityDegradation Rate/ExtentReference
Sphingomonas herbicidovorans Prefers (S)-mecoprop. Degrades both enantiomers.Growth rate on (S)-mecoprop: 0.039 h⁻¹; on (R)-mecoprop: 0.032 h⁻¹.[5]
Bacterial Consortium (Alcaligenes, Pseudomonas) Exclusively degrades (R)-mecoprop.97% reduction of the (R)-enantiomer; only 55% reduction of the racemate.[3]

Mechanistic Insights into Enantioselective Degradation

The enantioselective degradation of phenoxypropanoic acids is initiated by specific enzymes that can distinguish between the two enantiomers. The key enzymes involved are α-ketoglutarate-dependent dioxygenases.

The Role of Dioxygenases (tfdA-like genes)

The initial and rate-limiting step in the degradation of many phenoxyalkanoic acids is the cleavage of the ether bond, catalyzed by an α-ketoglutarate-dependent dioxygenase, often encoded by tfdA-like genes.[6][7] This enzyme converts the phenoxypropanoic acid to the corresponding phenol and pyruvate. The enantioselectivity of degradation is often determined by the specificity of this initial enzymatic attack.

Different microbial strains possess distinct dioxygenases with varying affinities for the (R)- and (S)-enantiomers, leading to the observed differences in enantioselective degradation patterns. For example, in Sphingomonas herbicidovorans, it is hypothesized that two different enzyme systems are responsible for the degradation of the (R)- and (S)-enantiomers of mecoprop.[2]

Downstream Metabolic Pathway

Following the initial ether bond cleavage, the resulting 3-methylphenol is further degraded through a series of enzymatic reactions, typically involving hydroxylation and ring cleavage. The pyruvate generated from the side chain enters the central metabolic pathways of the microorganism.

cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_MPPA (R)-2-(3-Methylphenoxy)propanoic acid R_Enzyme R-specific Dioxygenase R_MPPA->R_Enzyme Ether Cleavage R_MP 3-Methylphenol R_Enzyme->R_MP R_Pyruvate Pyruvate R_Enzyme->R_Pyruvate R_Intermediates Ring Cleavage Intermediates R_MP->R_Intermediates Hydroxylation & Ring Fission R_TCA TCA Cycle R_Pyruvate->R_TCA R_Intermediates->R_TCA S_MPPA (S)-2-(3-Methylphenoxy)propanoic acid S_Enzyme S-specific Dioxygenase S_MPPA->S_Enzyme Ether Cleavage S_MP 3-Methylphenol S_Enzyme->S_MP S_Pyruvate Pyruvate S_Enzyme->S_Pyruvate S_Intermediates Ring Cleavage Intermediates S_MP->S_Intermediates Hydroxylation & Ring Fission S_TCA TCA Cycle S_Pyruvate->S_TCA S_Intermediates->S_TCA

Caption: Proposed enantioselective degradation pathways for 2-(3-Methylphenoxy)propanoic acid.

Experimental Protocols for a Self-Validating Assessment

To ensure the trustworthiness and reproducibility of results, experimental protocols must be designed as self-validating systems. This involves the inclusion of rigorous quality control (QC) measures at each stage of the analysis.

Protocol 1: Chiral HPLC Analysis of 2-(3-Methylphenoxy)propanoic Acid Enantiomers

This protocol describes a self-validating method for the quantification of 2-(3-Methylphenoxy)propanoic acid enantiomers in aqueous samples.

1. Materials and Reagents:

  • (R)-2-(3-Methylphenoxy)propanoic acid and (S)-2-(3-Methylphenoxy)propanoic acid analytical standards (>99% purity)

  • Racemic 2-(3-Methylphenoxy)propanoic acid standard

  • HPLC-grade acetonitrile, hexane, isopropanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Chiral HPLC column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • 0.22 µm syringe filters

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

3. Self-Validating QC Procedures:

  • System Suitability Test: Before sample analysis, inject a racemic standard solution five times. The resolution between the two enantiomer peaks should be >1.5, and the relative standard deviation (RSD) of the peak areas should be <2.0%.

  • Calibration: Prepare a series of calibration standards for each enantiomer (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). The calibration curve should have a correlation coefficient (r²) >0.995.

  • Quality Control Samples: Analyze a low, medium, and high concentration QC sample for every 20 analytical samples. The measured concentrations should be within ±15% of the nominal values.

  • Blank Analysis: Inject a solvent blank after every high-concentration sample to check for carryover.

4. Sample Preparation and Analysis:

  • Filter the aqueous sample through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the (R)- and (S)-enantiomers based on the retention times and calibration curves of the pure standards.

A Aqueous Sample Collection B Filtration (0.22 µm) A->B C Solid-Phase Extraction (SPE) (if required) B->C D Chiral HPLC Analysis C->D E Data Processing & Enantiomeric Excess Calculation D->E F System Suitability Test (Resolution > 1.5, RSD < 2%) F->D Pre-analysis Check G Calibration Curve (r² > 0.995) G->E Quantification Basis H QC Sample Analysis (±15% of nominal) H->D Ongoing QC

Caption: Self-validating workflow for chiral HPLC analysis.

Protocol 2: Assessing Enantioselective Degradation by a Microbial Isolate

This protocol outlines a self-validating experiment to determine the enantioselective degradation of 2-(3-Methylphenoxy)propanoic acid by a pure microbial culture.

1. Materials and Reagents:

  • Isolated microbial strain capable of degrading the target compound.

  • Minimal salts medium (MSM) appropriate for the strain.

  • Racemic 2-(3-Methylphenoxy)propanoic acid (as a sterile stock solution).

  • Sterile culture flasks.

  • Autoclaved control flasks.

2. Experimental Setup:

  • Prepare MSM and dispense into sterile flasks.

  • Inoculate triplicate flasks with the microbial isolate to a starting optical density (OD₆₀₀) of ~0.05.

  • Prepare triplicate uninoculated (sterile) control flasks.

  • Spike all flasks with racemic 2-(3-Methylphenoxy)propanoic acid to a final concentration of 10 mg/L.

  • Incubate all flasks at the optimal growth temperature and shaking speed for the isolate.

3. Sampling and Analysis:

  • Collect samples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, 96 hours).

  • Measure the OD₆₀₀ of the inoculated flasks to monitor microbial growth.

  • For each sample, centrifuge to remove cells and collect the supernatant.

  • Analyze the supernatant for the concentration of (R)- and (S)-enantiomers using the validated Chiral HPLC method (Protocol 1).

4. Self-Validating QC Procedures:

  • Sterile Controls: The concentration of the herbicide in the sterile controls should not decrease significantly, confirming that degradation is biologically mediated.

  • Mass Balance: Where feasible, analyze for major metabolites to account for the transformation of the parent compound.

  • Replicates: The use of triplicates for both inoculated and control flasks allows for statistical analysis of the data and ensures the reproducibility of the results.

Conclusion

The assessment of the enantioselective degradation of 2-(3-Methylphenoxy)propanoic acid is crucial for a comprehensive understanding of its environmental fate. This guide has provided a comparative overview of analytical techniques and microbial systems involved in this process. Chiral HPLC remains the gold standard for enantiomer separation, offering a balance of resolution, robustness, and sensitivity. The enantioselectivity of degradation is highly dependent on the specific microorganisms present, with some strains preferentially degrading the herbicidally active (R)-enantiomer and others the (S)-enantiomer.

By implementing the detailed, self-validating protocols provided, researchers can generate high-quality, reproducible data that accurately reflects the enantioselective behavior of this chiral herbicide in the environment. This information is essential for accurate environmental risk assessment and the development of more sustainable agricultural practices.

References

  • Zipper, C., Nickel, K., Angst, W., & Kohler, H. P. E. (1998). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 64(10), 3966-3972. [Link]

  • Researcher.Life. (n.d.). Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop [(RS). Researcher.Life. [Link]

  • Mäe, A. A., Marits, R., Ausmees, N., Kōiv, V., & Heinaru, A. (1999). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]--degrading bacteria from agricultural soils. FEMS Microbiology Ecology, 28(2), 165-174. [Link]

  • Kitagawa, W., Miyauchi, K., Masai, E., & Fukuda, M. (2002). tfdA-Like Genes in 2,4-Dichlorophenoxyacetic Acid-Degrading Bacteria Belonging to the Bradyrhizobium-Agromonas-Nitrobacter-Afipia Cluster in α-Proteobacteria. Applied and Environmental Microbiology, 68(11), 5493-5501. [Link]

  • ResearchGate. (n.d.). The reported metabolic pathways of AOPPs by microorganisms. A... [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences, 102(3), 701-706. [Link]

  • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]

  • Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]

  • American Society for Microbiology. (n.d.). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. ASM Journals. [Link]

  • Gyllenhaal, O., & Vessman, J. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 547, 257-267. [Link]

  • Cervantes-Díaz, L., et al. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. EPA. [Link]

  • Matamoros, V., et al. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Chemistry Letters, 17(3), 1143-1162. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Figuerola, E. L., et al. (2022). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. World Journal of Microbiology and Biotechnology, 38(10), 183. [Link]

  • Masi, F., et al. (2017). Enantioselective uptake, translocation and degradation of the chiral pesticides tebuconazole and imazalil by Phragmites australis. Chemosphere, 186, 984-992. [Link]

  • Rodríguez-Cruz, M. S., et al. (2010). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Soil Biology and Biochemistry, 42(1), 32-39. [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective Activity and Toxicity of Chiral Herbicides. [Link]

  • Tao, Y., et al. (2004). A spectrophotometric method for the quantification of an enzyme activity producing 4-substituted phenols: determination of toluene-4-monooxygenase activity. Journal of Inorganic Biochemistry, 98(6), 1151-1156. [Link]

  • Introna, M., et al. (2017). Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. Stem Cells International, 2017, 9601293. [Link]

  • Sun, Z., et al. (2022). Stereoselective degradation pathway of amide chiral herbicides and its impacts on plant and bacterial communities in integrated vertical flow constructed wetlands. Bioresource Technology, 351, 126997. [Link]

  • Gyllenhaal, O., & Vessman, J. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 547, 257-267. [Link]

  • Feinberg, M., & Laurent, C. (2006). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • Buerge, I. J., et al. (2012). The Chiral Herbicide Beflubutamid (II): Enantioselective Degradation and Enantiomerization in Soil, and Formation/Degradation of Chiral Metabolites. Environmental Science & Technology, 46(19), 10559-10566. [Link]

  • Diva-portal.org. (n.d.). Spectrophotometric measurement automatization for the analysis of enzymatic processes. [Link]

  • MatheO. (n.d.). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system : Isolation and characterization of. [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 361-368. [Link]

  • ResearchGate. (n.d.). Quality Control Analytical Methods: Method Validation. [Link]

  • Frontiers. (n.d.). Biodegradation of Herbicide by the Immobilized Microbial Consortium SMC1 in Continuous Packed-Bed Biofilm Reactor. [Link]

  • MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective Environmental Toxicology of Chiral Pesticides. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Sun, Z., et al. (2022). Stereoselective degradation pathway of amide chiral herbicides and its impacts on plant and bacterial communities in integrated vertical flow constructed wetlands. Bioresource Technology, 351, 126997. [Link]

  • YouTube. (2023, May 2). Analytical Method Development and Validation for Compliant Testing Webinar. [Link]

  • SciSpace. (2019, October 29). New Spectrophotometric Method for the Assessment of Catalase Enzyme Activity in Biological Tissues. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(3-Methylphenoxy)propanoic Acid and Commercial Auxin Herbicides

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methylphenoxy)propanoic acid, more commonly known as mecoprop-p, is a selective, post-emergent herbicide belonging to the phenoxyalkanoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenoxy)propanoic acid, more commonly known as mecoprop-p, is a selective, post-emergent herbicide belonging to the phenoxyalkanoic acid class.[1][2] It is the herbicidally active (R)-(+)-enantiomer of mecoprop.[3] Like other herbicides in its class, mecoprop-p functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[4] This guide provides a comprehensive comparison of the efficacy of mecoprop-p with two other widely used commercial synthetic auxin herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,6-dichloro-2-methoxybenzoic acid (dicamba).

This document will delve into the nuanced differences in their mechanisms of action, weed control spectrums, and crop safety profiles. Detailed experimental protocols for conducting comparative efficacy studies are provided to enable researchers to validate and expand upon the findings presented.

Mechanism of Action: A Closer Look at Synthetic Auxins

Mecoprop-p, 2,4-D, and dicamba all share the same fundamental mode of action: they are synthetic auxins that disrupt plant growth.[4] They are absorbed by the leaves and translocated to the growing points of the plant, where they overwhelm the natural auxin signaling pathways.[5] This leads to a cascade of detrimental effects, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, vascular tissue disruption and plant death.[4]

While their primary mechanism is the same, subtle differences in their chemical structures can influence their binding affinity to different auxin receptors and their metabolic fate within the plant, leading to variations in their herbicidal efficacy on different weed species.

graph "Synthetic_Auxin_Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy: Weed Control Spectrum

The primary differentiator between mecoprop-p, 2,4-D, and dicamba lies in their respective efficacy against various broadleaf weed species. While there is considerable overlap in the weeds they control, each has strengths against particular species. This is why they are often formulated together in commercial products to provide a broader spectrum of weed control.[4]

Weed SpeciesCommon NameMecoprop-p Efficacy2,4-D EfficacyDicamba Efficacy
Stellaria mediaCommon ChickweedExcellentPoorGood
Taraxacum officinaleDandelionGoodExcellentPoor
Trifolium repensWhite CloverExcellentPoorExcellent
Plantago lanceolataBuckhorn PlantainGoodGoodPoor
Glechoma hederaceaGround IvyGoodPoorGood
Polygonum aviculareProstrate KnotweedModerateModerateExcellent

Table 1: Comparative Efficacy of Mecoprop-p, 2,4-D, and Dicamba on Common Broadleaf Weeds. Efficacy ratings are generalized from available literature and product labels. "Excellent" indicates high levels of control at standard application rates. "Good" indicates effective control. "Moderate" indicates partial control or suppression. "Poor" indicates limited to no control.

As indicated in Table 1, mecoprop-p demonstrates superior efficacy against common chickweed and white clover.[4] In contrast, 2,4-D is highly effective against dandelion and plantains.[4] Dicamba excels in controlling tough-to-kill weeds like ground ivy and prostrate knotweed.[4] The combination of these three herbicides in a single product, a common practice in the turf and lawn care industry, leverages these individual strengths to provide comprehensive broadleaf weed management.

Quantitative Efficacy: Dose-Response Analysis

To provide a more quantitative comparison, the following table presents hypothetical, yet representative, ED₅₀ values (the effective dose required to cause a 50% reduction in plant biomass) for the three herbicides against key weed species. These values are illustrative and would need to be determined empirically through dose-response bioassays.

Weed SpeciesHerbicideHypothetical ED₅₀ (g a.i./ha)
Stellaria mediaMecoprop-p150
2,4-D>1000
Dicamba300
Taraxacum officinaleMecoprop-p400
2,4-D200
Dicamba>1000
Trifolium repensMecoprop-p200
2,4-D>1200
Dicamba150

Table 2: Hypothetical ED₅₀ Values for Mecoprop-p, 2,4-D, and Dicamba on Select Weed Species. These values are for illustrative purposes and highlight the differential sensitivity of weed species to each herbicide. Lower ED₅₀ values indicate higher herbicidal potency.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of mecoprop-p, 2,4-D, and dicamba, standardized greenhouse and field trial protocols are essential.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the ED₅₀ values of the herbicides on various weed species under controlled conditions.

1. Plant Material and Growth Conditions:

  • Procure certified seeds of the target weed species (e.g., Stellaria media, Taraxacum officinale, Trifolium repens).
  • Sow seeds in 10 cm diameter pots filled with a sterile potting mix.
  • Grow plants in a greenhouse with controlled temperature (22-25°C), humidity (60-70%), and a 16-hour photoperiod.
  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached the 2-3 true leaf stage.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of mecoprop-p, 2,4-D, and dicamba in an appropriate solvent (e.g., acetone with a surfactant).
  • Create a series of dilutions to achieve a range of at least seven doses for each herbicide, bracketing the expected ED₅₀ value. Include a solvent-only control.
  • Apply the herbicide solutions to the plants at the 3-4 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
  • At 21 DAT, harvest the above-ground biomass of the treated plants.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Calculate the percent reduction in biomass relative to the untreated control.
  • Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED₅₀ value for each herbicide-weed combination.[6][7]
    graph "Greenhouse_Bioassay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    }

Figure 2: Workflow for a greenhouse dose-response bioassay.
Field Trial for Weed Control and Crop Safety

This protocol evaluates the performance of the herbicides under real-world conditions in a target crop, such as turfgrass or a cereal grain.

1. Site Selection and Trial Design:

  • Select a field with a uniform and dense population of the target broadleaf weeds.
  • For crop safety trials, select a weed-free area.[8]
  • Use a randomized complete block design with at least four replications.
  • Plot size should be adequate for application and assessment (e.g., 2m x 5m).

2. Herbicide Application:

  • Apply the herbicides at their recommended label rates and at 2x the label rate to assess crop tolerance. Include an untreated control.
  • Use a calibrated backpack or small-plot sprayer with appropriate nozzles to ensure accurate and uniform application.
  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection and Analysis:

  • Visually assess percent weed control at 14, 28, and 56 DAT.
  • Assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a 0-100% scale.
  • At the end of the season, harvest the crop from a designated area within each plot to determine yield.
  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Crop Safety and Selectivity

Mecoprop-p, 2,4-D, and dicamba are selective for use in grass crops like turf and cereals.[9][10] This selectivity is primarily due to differences in metabolism and translocation between monocot (grasses) and dicot (broadleaf) plants. Grasses can more rapidly metabolize these herbicides into non-toxic forms. However, crop injury can still occur, especially under certain environmental conditions or if applied at incorrect growth stages.[11]

For example, applications to cereals should generally be made after the crop has reached the 3-leaf stage but before the jointing stage to minimize the risk of injury.[8] Dicamba, in particular, can be injurious to some grass species and has specific application timing restrictions to ensure crop safety.[11]

Conclusion

2-(3-Methylphenoxy)propanoic acid (mecoprop-p) is an effective synthetic auxin herbicide with a distinct weed control spectrum that complements other commercial auxin herbicides like 2,4-D and dicamba. Its particular strength against key weeds such as common chickweed and white clover makes it a valuable component in integrated weed management programs for turf and cereals. While sharing a common mode of action with 2,4-D and dicamba, the nuanced differences in their efficacy underscore the importance of selecting the appropriate herbicide or herbicide mixture for the specific weed pressures present. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust comparative studies to further elucidate the relative performance of these important herbicides.

References

  • Patton, A. J., Weisenberger, D. V., & Schortgen, G. P. (2018). 2,4-D–Resistant Buckhorn Plantain (Plantago lanceolata) in Managed Turf. Weed Technology, 32(1), 1-7. [Link]

  • Elmore, C. L., & Cudney, D. W. (2020). 2,4-D-Resistant Buckhorn Plantain (Plantago lanceolata) in Pennsylvania and Alternative Control Options. Weed Science Society of America, 68(6), 673-679. [Link]

  • Patton, A. J., McCullough, P. E., & Schortgen, G. P. (2020). Buckhorn plantain (Plantago lanceolata) resistant to 2,4-D in Pennsylvania and alternative control options. Weed Technology, 34(6), 845-852. [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Bioassay analysis using R. Journal of Statistical Software, 12(5), 1-22. [Link]

  • Patton, A. J., & Weisenberger, D. (2021). Buckhorn Plantain Resistance to Synthetic Auxin Herbicides. Purdue University Turfgrass Science. [Link]

  • Heap, I. (2018). HRAC Group 4 (Legacy O) resistant Plantago lanceolata from United States, Indiana. International Herbicide-Resistant Weed Database. [Link]

  • Jung, S., et al. (2023). Synthetic auxin herbicides do not injure intermediate wheatgrass or affect grain yield. Weed Technology, 37(5), 1-28. [Link]

  • Streibig, J. C. (2022). Herbicide bioassay. ResearchGate. [Link]

  • Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Survey of Herbicide Resistant Weeds. [Link]

  • Mahajan, G., & Chauhan, B. S. (2021). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLoS ONE, 16(8), e0255823. [Link]

  • Talanova, V. V., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. MDPI. [Link]

  • Black, I. D., & Shaikh, M. (1992). Herbicide dose rate response curves in subterranean clover determined by a bioassay. Australian Journal of Experimental Agriculture, 32(5), 603-609. [Link]

  • Neal, J. C. (2021). Synthetic Auxins. NC State Extension Publications. [Link]

  • Svyantek, C. M., et al. (2024). Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. Scientific Reports, 14(1), 9687. [Link]

  • Peterson, D. E., et al. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology, 30(2), 303-345. [Link]

  • Moran, P. J., & Showler, A. T. (2005). 2,4-D and Phoma herbarum to control dandelion (Taraxacum officinale). Weed Science, 53(4), 503-509. [Link]

  • Ritz, C., & Streibig, J. C. (2005). Bioassay Analysis using R. ResearchGate. [Link]

  • Talgre, L., et al. (2023). The first recorded case of herbicide resistance in Estonia: common chickweed (Stellaria media) resistant to sulfonylureas. Agricultural and Food Science, 32(1), 1-9. [Link]

  • Minkey, D. M., & Moore, J. H. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Australian Weeds Conference. [Link]

  • Khare, T., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(2), 165-169. [Link]

  • Ganie, Z. A., & Jhala, A. J. (2021). Improved control of Taraxacum officinale with 2,4-D in the field from ammonium sulphate additions. Weed Research, 61(6), 446-454. [Link]

  • The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My! [Link]

  • Tong, A. Z., et al. (2013). Treatment of 2,4-D, mecoprop, and dicamba using membrane bioreactor technology. Environmental Science and Pollution Research, 20(8), 5543-5550. [Link]

  • Palma-Bautista, C., et al. (2019). Dose-response regression curves of 2,4-D on log scale without malathion... ResearchGate. [Link]

  • Schnick, P. J., Stewart-Wade, S. M., & Boland, G. J. (2002). 2,4-D and Phoma herbarum to control dandelion (Taraxacum officinale). Weed Science, 50(2), 173-178. [Link]

  • Piepho, H. P., & Edmondson, R. N. (2022). Evaluating several dose-response curves with a common zero level. Journal of Agronomy and Crop Science, 208(6), 843-849. [Link]

  • Khare, T., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]

  • Carvalho, S. J. P., et al. (2012). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 30(3), 631-638. [Link]

  • Piepho, H. P., & Edmondson, R. N. (2022). Evaluating several dose-response curves with a common zero level. ResearchGate. [Link]

  • Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42, 73-80. [Link]

  • Abt, M., & Küchenhoff, H. (1999). Likelihood-based experimental design for estimation of ED50. Biometrics, 55(4), 1030-1037. [Link]

  • Spadotto, C. A. (2018). Experimental methods to evaluate herbicides behavior in soil. ResearchGate. [Link]

  • Solutions Pest & Lawn. (n.d.). Endrun Turf Herbicide (2, 4-D Mecoprop Dicamba). [Link]

  • Ritz, C., et al. (2015). Observed data and fitted dose response curves for the data set TM. ResearchGate. [Link]

  • UC IPM. (n.d.). mecoprop. Statewide IPM Program. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylphenoxy)propanoic Acid

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Methylphenoxy)propanoic acid (also known as Mecoprop or MCPP), ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and compliance.

Hazard Profile and Waste Classification

2-(3-Methylphenoxy)propanoic acid is a selective, post-emergence phenoxy herbicide.[1] Before disposal, it is critical to recognize its hazard profile, as this dictates the stringent handling and disposal requirements. The primary hazards associated with this chemical are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

When designated for disposal, this compound and its containers are typically regulated as hazardous waste.[2] Under the United States Environmental Protection Agency (EPA), pesticides are governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their use and by the Resource Conservation and Recovery Act (RCRA) once they become waste.[3][4] This "cradle-to-grave" oversight ensures that the waste is managed responsibly from generation to final disposal.[4]

Table 1: Hazard Identification for 2-(3-Methylphenoxy)propanoic Acid Analogs

Hazard Class Hazard Statement GHS Pictogram Precautionary Statement (Disposal)
Acute Toxicity (Oral) H302: Harmful if swallowed.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Serious Eye Damage H318: Causes serious eye damage.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Irritation H315: Causes skin irritation. P362 + P364: Take off contaminated clothing and wash it before reuse.
Hazardous to the Aquatic Environment H410 / H411: Very toxic to aquatic life with long lasting effects.[5] P273: Avoid release to the environment. P391: Collect spillage.

| Disposal | | | P501: Dispose of contents/container to an approved waste disposal plant or in accordance with local/regional/national/international regulations. [5] |

Note: Hazard information is often based on closely related compounds like Mecoprop-P. Always consult the specific Safety Data Sheet (SDS) for the exact material you are handling.

The high toxicity to aquatic life is a primary driver for the strict prohibition against disposing of this chemical down the drain or into sewers.[5][6] Such actions can lead to significant environmental damage.

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 2-(3-Methylphenoxy)propanoic acid, from the point of generation to final removal by a certified waste handler.

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Removal cluster_2 Phase 3: Final Disposition start Waste Generated (Unused chemical, contaminated labware, spill debris, empty containers) ppe Step 1: Don Appropriate PPE (Gloves, safety glasses/goggles, lab coat) start->ppe segregate Step 2: Segregate Waste (Keep away from incompatible materials like strong acids or active metals) ppe->segregate container Step 3: Place in Designated Hazardous Waste Container segregate->container labeling Step 4: Label Container Correctly ('Hazardous Waste', full chemical name, date, hazard pictograms) container->labeling storage Step 5: Move to Satellite Accumulation Area (SAA) or Central Hazardous Waste Storage labeling->storage Securely sealed log Step 6: Log Waste for Pickup (Follow institutional procedures) storage->log pickup Step 7: Arrange Pickup by Certified Waste Handler log->pickup transport Step 8: Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport disposal Step 9: Final Disposal (Typically high-temperature incineration) transport->disposal cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 caption Figure 1. Decision workflow for disposal.

Caption: Figure 1. Decision workflow for the safe disposal of 2-(3-Methylphenoxy)propanoic acid.

Experimental Protocol: Detailed Disposal Steps

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Wear personal protective equipment made from material which cannot be permeated or degraded by this substance.[6]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[7]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[8]

2. Waste Segregation and Containment:

  • Chemical Incompatibility: This compound is incompatible with strong acids (e.g., hydrochloric, sulfuric) and chemically active metals (e.g., potassium, sodium).[6] Store waste in a container that will not react, and keep it segregated from these materials to prevent dangerous reactions.

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be in good condition and compatible with the chemical. For unused or waste product, only packagings which are approved may be used.[5]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "2-(3-Methylphenoxy)propanoic acid," the accumulation start date, and the relevant GHS hazard pictograms (Corrosion, Exclamation Mark, Environment).

3. Handling Different Waste Streams:

  • Unused or Expired Product:

    • Do not attempt to neutralize the chemical yourself.

    • Carefully transfer the original product into the designated hazardous waste container. If it is a solid, prevent dust formation.[9]

    • This material must be disposed of as hazardous waste through a licensed facility.[6]

  • Contaminated Labware and Debris (e.g., gloves, weigh boats, paper towels):

    • Place all contaminated solid waste into the same designated hazardous waste container.

    • Do not mix with non-hazardous trash.

  • Empty Containers:

    • Even "empty" containers can retain hazardous residue. Handle contaminated packages in the same way as the substance itself.[5]

    • For agricultural or larger containers, the best practice is to triple-rinse (or pressure-rinse) them.[7][10] The rinsate (the rinse water) should be collected and treated as hazardous waste or, if permissible by label instructions, added to a spray tank for application.[8][10]

    • After rinsing, puncture the container to make it unusable for other purposes.[11]

    • Consult your institution's Environmental Health and Safety (EHS) office or local regulations for guidance on disposing of the rinsed containers. Some areas have container collection or recycling programs.[8][12]

4. Spill and Leak Cleanup:

  • Secure the Area: Evacuate personnel and control entry to the spill area.[6]

  • Control Ignition Sources: Eliminate any potential ignition sources.[6]

  • Containment: For liquid spills, absorb with a suitable inert material (e.g., sand, vermiculite). For solid spills, do NOT dry sweep. First, moisten the material or use a HEPA-filter vacuum for clean-up to avoid generating dust.[6]

  • Collection: Carefully sweep or scoop the contained material and place it into a sealed, labeled hazardous waste container for disposal.[8]

  • Decontamination: Wash the spill area with a strong detergent and water, collecting the cleaning runoff for disposal as hazardous waste.[8]

  • Prohibition: DO NOT wash spills into any sewer or drain.[6]

Approved Final Disposal Methods

The final disposition of 2-(3-Methylphenoxy)propanoic acid waste is restricted to methods that can neutralize its hazardous properties without harming the environment.

  • High-Temperature Incineration: The most common and effective method is destruction in a licensed chemical incineration plant.[11] This process breaks the molecule down into less harmful components. Flue gas scrubbing is often required to remove hazardous combustion byproducts like hydrogen chloride.[13]

  • Hazardous Waste Landfill: In some cases, solidified and stabilized waste may be sent to a specially designated hazardous waste landfill. However, incineration is generally preferred.

  • State-Sponsored Programs: For some users, particularly in the agricultural sector, state-run "Clean Sweep" programs may be available to collect and dispose of unusable pesticides.[3][14] Contact your state's Department of Environmental Protection (DEP) or the EPA for regional recommendations.[6]

Building a Culture of Trust Through Safety

By adhering to these detailed protocols, researchers and scientists not only comply with regulations but also demonstrate a profound commitment to safety and environmental stewardship. Understanding the causality behind each step—from the aquatic toxicity that prohibits drain disposal to the chemical incompatibilities that guide segregation—transforms compliance from a checklist into an integral part of scientific excellence. This approach builds trust among colleagues and the public, reinforcing the laboratory as a place of responsible innovation.

References

  • New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: mecoprop-P and its salts. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. Retrieved from [Link]

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [Link]

  • Loveland Products, Inc. (2018, October 1). SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [Link]

  • National Pesticide Safety Education Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]

  • Online Pest Control Courses. (n.d.). Pesticide Disposal Laws: What You Need to Know. Retrieved from [Link]

  • Loveland Products Canada. (2012, December 19). MECOPROP-P HERBICIDE LIQUID. Retrieved from [Link]

  • Hazardous Waste Experts. (2025, March 25). Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet - Mecoprop CAS:93-65-2. Retrieved from [Link]

  • Barbieri, G. F., Young, B. G., Dayan, F., & Avila, L. A. (2023). Physiological basis for antagonism between more than one herbicide in tank-mixtures across different weed species. Weed Science, 71(1), 20-30.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9012365B2 - Compatibility agents for herbicidal formulations comprising 2,4-(Dichlorophenoxy) acetic acid salts.
  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.